Neoprzewaquinone A
Description
Properties
IUPAC Name |
(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCYGZVSVUMEL-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neoprzewaquinone A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has garnered significant interest within the scientific community. This document provides a comprehensive overview of the discovery, detailed experimental protocols for its isolation and purification, and an in-depth look at its mechanism of action, particularly its role in cancer cell migration and smooth muscle relaxation. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Discovery and Source Organism
This compound is a natural product derived from Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. The dried root of this plant, known as Danshen, is a well-known traditional Chinese medicine used for a variety of ailments. Phytochemical investigations into the lipophilic constituents of Danshen led to the identification and characterization of a series of abietane-type diterpenoid quinones, including this compound. These compounds are major contributors to the pharmacological properties of the herb.
Experimental Protocols for Isolation and Purification
Two distinct methodologies for the isolation of this compound from the dried roots of Salvia miltiorrhiza have been reported, offering flexibility in experimental design based on available equipment and desired scale.
Method 1: High-Speed Counter-Current Chromatography (HSCCC)
This method utilizes an initial solvent extraction followed by a sophisticated chromatographic technique for high-resolution separation.
2.1.1. Extraction The dried roots of Salvia miltiorrhiza Bunge are first powdered. The powdered material is then subjected to reflux extraction using ethyl acetate (B1210297) as the solvent. This process selectively extracts the lipophilic compounds, including this compound, from the plant matrix.
2.1.2. Purification The crude ethyl acetate extract is then purified using High-Speed Counter-Current Chromatography (HSCCC). The operational parameters are as follows:
-
Two-phase solvent system: A mixture of light petroleum-ethyl acetate-methanol-water in a volumetric ratio of 6:4:6.5:3.5 is used.
-
Stationary Phase: The upper phase of the solvent system.
-
Mobile Phase: The lower phase of the solvent system.
This single-step HSCCC separation allows for the isolation of several tanshinones from the crude extract.
Method 2: Column Chromatography
This protocol employs a combination of different column chromatography techniques for the separation and purification of this compound.
2.2.1. Extraction The powdered, dried roots of Salvia miltiorrhiza are extracted with 80-90% ethanol (B145695) under reflux. The solvent is then recovered to yield a concentrated extract.
2.2.2. Initial Separation The concentrated extract is dispersed in water and subjected to column chromatography using AB-8 macroporous adsorption resin. The elution is performed with a methanol/water mixture (v/v = 80:20) to collect the fraction containing diterpene quinones.
2.2.3. Final Purification The collected fraction is concentrated and then further purified by C18 reverse phase chromatography. The mobile phase for this step is an acetonitrile/water mixture (v/v = 62:38), with detection at a wavelength of 270nm.
Quantitative Data
The following table summarizes the quantitative results from the isolation of this compound and its effect on cancer cell lines.
| Parameter | Value | Reference |
| Isolation Yield (HSCCC Method) | ||
| Yield from 400mg of crude extract | 25.6 mg | [1][2] |
| Purity | 93.2% | [1][2] |
| Inhibitory Activity (IC50) | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 4.69 ± 0.38 µM | [3] |
| MV-4-11 (Human Myeloid Monocytic Leukemia) | 2.21 µM | |
| TMD-8 (Human Diffuse Large B Lymphoma) | 2.48 µM | |
| MOLM-13 (Human Acute Myeloid Leukemia) | 3.39 µM | |
| H460 (Human Large Cell Lung Cancer) | 2.02 µM |
Biological Activity and Signaling Pathway
This compound has been shown to inhibit the migration of breast cancer cells and promote the relaxation of smooth muscle. This biological activity is primarily achieved by targeting PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.
The proposed mechanism involves this compound selectively inhibiting PIM1. This inhibition prevents the subsequent activation of ROCK2 and STAT3, key regulators of cell migration and muscle contraction.
Visualizations
Experimental Workflows
Caption: Isolation Workflows for this compound.
Signaling Pathway
Caption: this compound Signaling Pathway.
References
The Biosynthesis of Neoprzewaquinone A in Salvia miltiorrhiza: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Neoprzewaquinone A, a bioactive abietane-type diterpenoid quinone, is a constituent of the renowned medicinal plant Salvia miltiorrhiza Bunge (Danshen). This plant has a long history in traditional Chinese medicine for treating various ailments, and its rich chemical profile continues to be a source of novel therapeutic leads. This compound, a derivative of the more widely studied tanshinones, has demonstrated significant pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in Salvia miltiorrhiza, intended to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of its precursors, the tanshinones, provides a robust framework for understanding its formation. This guide outlines the established enzymatic steps leading to the core abietane (B96969) skeleton and proposes the subsequent putative transformations that yield this compound. Detailed experimental protocols for the characterization of key enzymes and quantitative data on pathway intermediates are also presented to facilitate further research in this area.
The General Biosynthetic Pathway of Abietane Diterpenoids in Salvia miltiorrhiza
The biosynthesis of this compound is intrinsically linked to the well-established pathway of tanshinone production. This pathway can be divided into three main stages: the synthesis of the universal diterpenoid precursor, the formation of the characteristic abietane tricycle skeleton, and the subsequent oxidative modifications.
Formation of the Diterpenoid Precursor: Geranylgeranyl Pyrophosphate (GGPP)
The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all terpenoids. In Salvia miltiorrhiza, this occurs primarily through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions condense three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
Cyclization to the Abietane Skeleton
The formation of the characteristic tricyclic abietane core is a critical step in the biosynthesis of tanshinones and, consequently, this compound. This two-step cyclization is catalyzed by a pair of diterpene synthases:
-
Copalyl Diphosphate (B83284) Synthase (SmCPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
Kaurene Synthase-Like (SmKSL): SmKSL then mediates the second cyclization of (+)-CPP, which involves the ionization of the diphosphate group and a subsequent rearrangement to form the tricyclic abietane hydrocarbon, miltiradiene (B1257523).
Oxidative Modifications of the Abietane Skeleton
Following the formation of miltiradiene, a series of oxidative modifications are carried out by a suite of cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed within the tanshinone family. A key and well-characterized enzyme in this stage is:
-
CYP76AH1: This enzyme has been shown to catalyze the conversion of miltiradiene to ferruginol (B158077) through a four-electron oxidation cascade, which involves aromatization of one of the rings and the introduction of a hydroxyl group. Ferruginol is a crucial intermediate in the biosynthesis of many tanshinones.
Further hydroxylations and oxidations at various positions on the abietane ring, catalyzed by other CYPs, lead to the production of a wide array of tanshinones, such as cryptotanshinone (B1669641) and tanshinone I.
Proposed Biosynthesis of this compound
The final steps in the biosynthesis of this compound from a tanshinone precursor are yet to be definitively established. However, based on its chemical structure, which features an ortho-quinone moiety, a plausible pathway can be proposed.
It is hypothesized that a catechol-containing tanshinone intermediate undergoes a final oxidation step to form the o-quinone structure of this compound. A likely precursor is a tanshinone that has been di-hydroxylated at adjacent positions on one of its aromatic rings.
The enzymatic conversion of a catechol to an o-quinone is a known biological reaction, often catalyzed by enzymes such as tyrosinases or catechol oxidases . It is also possible that a specific cytochrome P450 enzyme in Salvia miltiorrhiza is responsible for this final oxidative transformation. Further research is required to identify and characterize the specific enzyme(s) and intermediate(s) involved in this terminal step of this compound biosynthesis.
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key stages in the biosynthesis of this compound.
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
The accumulation of tanshinones, the precursors to this compound, has been quantified in various studies, particularly in hairy root cultures of Salvia miltiorrhiza, which are a common model system for studying secondary metabolism. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Reference |
| CYP76AH1 | Miltiradiene | 13 ± 3 | 4.4 ± 0.3 | [1] |
Table 2: Tanshinone Content in Salvia miltiorrhiza Hairy Root Cultures
| Culture Condition | Dihydrotanshinone I (mg/g DW) | Cryptotanshinone (mg/g DW) | Tanshinone I (mg/g DW) | Tanshinone IIA (mg/g DW) | Total Tanshinones (mg/g DW) | Reference |
| Control | - | - | - | - | 1.7 | [2] |
| Ag+ elicited | - | - | - | - | 2.5 | [2] |
| Yeast Extract elicited | - | - | - | - | 2.3 | [2] |
| Methyl Jasmonate elicited | - | - | - | - | 3.2 | [2] |
| SmSCR1 Overexpression | - | - | - | - | up to 1.49-fold increase |
DW: Dry Weight
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tanshinone biosynthesis, which are directly applicable to the investigation of the this compound pathway.
Functional Characterization of Diterpene Synthases (SmCPS and SmKSL)
Objective: To determine the enzymatic function of SmCPS and SmKSL.
Methodology:
-
Gene Cloning and Expression: The full-length cDNAs of SmCPS and SmKSL are cloned from S. miltiorrhiza RNA. The genes are then inserted into an appropriate expression vector (e.g., pET-28a(+)) for heterologous expression in Escherichia coli.
-
Protein Purification: The recombinant enzymes are purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays:
-
SmCPS Assay: The purified SmCPS is incubated with GGPP in a reaction buffer containing a divalent cation (e.g., MgCl2). The reaction is stopped, and the product, (+)-CPP, is dephosphorylated using alkaline phosphatase. The resulting alcohol is extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
SmKSL Assay: Purified SmKSL is incubated with (+)-CPP (produced from the SmCPS reaction) in a suitable buffer. The reaction product, miltiradiene, is extracted with an organic solvent (e.g., hexane) and identified by GC-MS analysis, comparing the retention time and mass spectrum with an authentic standard.
-
Characterization of Cytochrome P450 Enzymes (e.g., CYP76AH1)
Objective: To identify the function of CYP450 enzymes in the oxidative modification of the abietane skeleton.
Methodology:
-
Heterologous Expression: The cDNA of the target CYP450 is co-expressed with a cytochrome P450 reductase (CPR) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or insect cells. This is necessary as CYPs require a reductase partner for activity.
-
Microsome Preparation: Microsomal fractions containing the recombinant CYP and CPR are isolated from the host cells by differential centrifugation.
-
In Vitro Enzyme Assay:
-
The microsomal preparation is incubated with the potential substrate (e.g., miltiradiene for CYP76AH1) in a buffer containing NADPH as a cofactor.
-
The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing them with authentic standards.
-
Gene Silencing using RNA Interference (RNAi)
Objective: To confirm the in vivo function of a specific gene in the biosynthetic pathway.
Methodology:
-
Construct Design: A hairpin RNAi construct targeting the gene of interest (e.g., SmCPS) is designed and cloned into a binary vector suitable for Agrobacterium-mediated transformation.
-
Transformation of Salvia miltiorrhiza : The RNAi construct is introduced into S. miltiorrhiza tissues (e.g., leaf explants) via Agrobacterium tumefaciens or Agrobacterium rhizogenes to generate transgenic plants or hairy roots, respectively.
-
Analysis of Transgenic Lines:
-
Gene Expression Analysis: The transcript levels of the target gene in the RNAi lines are quantified using quantitative real-time PCR (qRT-PCR) to confirm successful gene silencing.
-
Metabolite Analysis: The levels of the expected downstream products (e.g., tanshinones for SmCPS silencing) are measured in the transgenic lines using HPLC or LC-MS and compared to control lines. A significant reduction in the metabolite levels in the silenced lines confirms the gene's role in the pathway.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the functional characterization of a candidate biosynthetic gene.
References
Spectroscopic Profile of Neoprzewaquinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neoprzewaquinone A, a diterpenoid quinone isolated from the root of Salvia przewalskii Maxim, has garnered significant interest within the scientific community. This document provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification, characterization, and further investigation in drug discovery and development.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₃₆H₂₈O₆.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Formula |
| ESI-MS | 557.1913 [M+H]⁺ | C₃₆H₂₉O₆ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was achieved through extensive one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural verification of the molecule. The spectra were recorded in CDCl₃.
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1, 1' | 7.98 | d | 8.0 |
| 4, 4' | 8.05 | d | 8.0 |
| 6, 6' | 2.09 | m | |
| 7, 7' | 2.90 | t | 7.0 |
| 11, 11' | 1.55 | s | |
| 12, 12' | 1.56 | s | |
| 14, 14' | 1.65 | s | |
| 15, 15' | 3.25 | sept | 7.0 |
| 16, 16' | 1.25 | d | 7.0 |
| 17, 17' | 1.26 | d | 7.0 |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for this compound
| Position | δC (ppm) | Position | δC (ppm) |
| 1, 1' | 128.4 | 10, 10' | 132.5 |
| 2, 2' | 130.2 | 11, 11' | 21.3 |
| 3, 3' | 125.7 | 12, 12' | 21.4 |
| 4, 4' | 126.5 | 13, 13' | 147.8 |
| 4a, 4a' | 133.1 | 14, 14' | 21.2 |
| 5, 5' | 184.7 | 15, 15' | 26.3 |
| 8, 8' | 185.2 | 16, 16' | 21.2 |
| 8a, 8a' | 132.8 | 17, 17' | 21.2 |
| 9, 9' | 150.1 |
Experimental Protocols
The spectroscopic data presented here were obtained following the isolation of this compound from its natural source. The general experimental workflow is outlined below.
Isolation of this compound
The dried and powdered roots of Salvia przewalskii Maxim were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography to yield purified this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
An In-depth Technical Guide to Neoprzewaquinone A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A, a naturally occurring phenanthrenequinone (B147406) isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound. This document details its physicochemical characteristics, summarizes its known biological activities with a focus on its anticancer and smooth muscle relaxation properties, and provides detailed experimental protocols for its investigation.
Physical and Chemical Properties
This compound is a complex organic molecule with a distinct polycyclic aromatic structure. A summary of its key physical and chemical properties is presented below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C36H28O6 | [1][2] |
| Molecular Weight | 556.6 g/mol | [1][2] |
| CAS Number | 630057-39-5 | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
| Melting Point | Not available in the searched literature. |
Spectral Data
Detailed spectral data for this compound are crucial for its identification and characterization. While specific spectra for this compound were not found in the available search results, a publication on a "Neoprzewaquinone Analogue" indicates the availability of such data in the broader literature, including HR-ESI-MS, 1H-NMR, 13C-NMR, IR, and UV spectra. Researchers are encouraged to consult specialized chemical databases and the primary literature for these detailed spectral characteristics.
Biological Activity and Mechanism of Action
This compound exhibits potent biological activities, primarily investigated in the contexts of cancer and smooth muscle physiology.
Anticancer Effects
This compound has demonstrated significant potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC).
-
Inhibition of Cell Migration and Invasion: Studies have shown that this compound effectively inhibits the migration and invasion of MDA-MB-231 breast cancer cells.
-
Induction of Apoptosis: The compound has been observed to induce apoptosis in a dose-dependent manner in MDA-MB-231 cells.
-
Mechanism of Action: The anticancer effects of this compound are primarily attributed to its ability to selectively inhibit PIM1 kinase at nanomolar concentrations. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration and epithelial-mesenchymal transition (EMT).
Smooth Muscle Relaxation
This compound has also been found to promote smooth muscle relaxation. This effect is linked to its inhibition of the PIM1/ROCK2/STAT3 signaling pathway, the same pathway implicated in its anticancer activity. This property suggests potential therapeutic applications in conditions characterized by smooth muscle hypercontraction.
Signaling Pathway
The primary signaling pathway modulated by this compound involves the PIM1/ROCK2/STAT3 axis. A simplified representation of this pathway and the inhibitory action of this compound is provided below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a suitable density.
-
After cell attachment, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
Cell Migration Assessment (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Grow MDA-MB-231 cells in a culture plate until they form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).
-
Measure the width of the scratch at different points and quantify the extent of cell migration into the wound area.
Cell Invasion Assessment (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Protocol:
-
Coat the porous membrane of a Transwell insert with a layer of Matrigel or another extracellular matrix component.
-
Seed MDA-MB-231 cells in serum-free medium in the upper chamber of the Transwell insert, including the desired concentration of this compound or a vehicle control.
-
Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the cells that have invaded through the membrane to the lower surface.
-
Image the stained cells and quantify the number of invasive cells per field of view.
Western Blot Analysis of PIM1/ROCK2/STAT3 Pathway
Western blotting is used to detect and quantify the levels of specific proteins in the PIM1/ROCK2/STAT3 signaling pathway.
Protocol:
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (PIM1, ROCK2, STAT3, and their phosphorylated forms).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PIM1 kinase.
Protocol:
-
Prepare a reaction mixture containing purified PIM1 kinase enzyme and a suitable substrate in a kinase buffer.
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and measure the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a natural product with compelling biological activities, particularly its ability to inhibit cancer cell migration and induce smooth muscle relaxation through the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway. This technical guide provides a foundational understanding of its properties and the experimental methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in the development of novel drugs for the treatment of cancer and other diseases. The lack of readily available spectral data and a confirmed melting point highlights an area for future investigation to complete the comprehensive characterization of this promising compound.
References
Neoprzewaquinone A: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A is a lipophilic diterpenoid quinone that has garnered interest within the scientific community for its potential biological activities. As a member of the phenanthrenequinone (B147406) class of compounds, its unique chemical structure makes it a subject of investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, its relative abundance, and detailed protocols for its extraction and isolation.
Natural Sources and Abundance of this compound
This compound is a secondary metabolite found in the roots of specific plants belonging to the Salvia genus, which is a part of the Lamiaceae family. The primary documented natural sources for this compound are:
-
Salvia miltiorrhiza Bunge (Danshen): This perennial plant is a well-known traditional Chinese medicine, where its dried root, Danshen, is used to address a variety of health concerns.[1][2] Salvia miltiorrhiza is a significant source from which this compound and its analogues have been isolated.[3][4][5]
-
Salvia przewalskii Maxim: This species of sage is another confirmed natural source of this compound. The roots of Salvia przewalskii contain a variety of diterpenoids, including this compound.
While this compound has been successfully isolated from these sources, detailed quantitative data on its natural abundance is not extensively reported in the available scientific literature. It is typically isolated as one of many diterpenoid constituents from the plant's root extract. The yield of any specific secondary metabolite can be influenced by various factors such as the plant's geographical location, growing conditions, and the time of harvest.
Table 1: Summary of Natural Sources and Abundance of this compound
| Natural Source | Plant Part | Compound Class | Reported Abundance |
| Salvia miltiorrhiza Bunge | Root (Danshen) | Diterpenoid Quinone | Present as a constituent; specific yield not widely reported. |
| Salvia przewalskii Maxim | Root | Diterpenoid Quinone | Present as a constituent; specific yield not widely reported. |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that involves extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on reported isolation procedures for this compound and related tanshinones from Salvia species.
Extraction of Crude Lipophilic Compounds
This initial step aims to extract a broad range of lipophilic compounds, including this compound, from the dried plant material.
-
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza or Salvia przewalskii
-
80-90% Ethanol (B145695)
-
Reflux apparatus
-
Heating mantle
-
Filtration system (e.g., vacuum filtration)
-
Rotary evaporator
-
-
Protocol:
-
The dried roots of the selected Salvia species are ground into a fine powder to increase the surface area for extraction.
-
The powdered plant material is subjected to extraction with 80-90% ethanol. This is typically performed under reflux for a specified duration to ensure efficient extraction of the desired compounds.
-
The extraction process is often repeated multiple times with fresh solvent to maximize the yield of the target compounds.
-
The ethanol extracts are combined and filtered to remove solid plant debris.
-
The solvent is then removed from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
-
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.
-
Materials and Equipment:
-
Crude extract from the previous step
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Reverse-phase C18 silica gel
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
-
-
Protocol:
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. This initial step separates the compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing diterpenoid quinones are often further purified using a Sephadex LH-20 column with a solvent system like methanol. This step separates compounds based on their molecular size.
-
Reverse-Phase C18 Chromatography: The enriched fractions are then subjected to reverse-phase C18 column chromatography. Elution is typically carried out with a gradient of methanol-water or acetonitrile-water. This separates the compounds based on their hydrophobicity.
-
Semi-Preparative HPLC: The final purification of this compound is achieved using semi-preparative HPLC on a C18 column. An isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile-water) allows for the isolation of the pure compound. The fractions are monitored by UV detection, and those containing this compound are collected.
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural sources.
Caption: Workflow for the isolation of this compound.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge [acgpubs.org]
Preliminary Biological Activity Screening of Neoprzewaquinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derived from Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in preclinical research.[1] Traditionally used in Chinese medicine for various ailments, extracts of Salvis miltiorrhiza are now being investigated for their therapeutic potential in modern drug discovery.[2] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its anticancer and emerging anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anticancer Activity
This compound has demonstrated notable cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. The primary mechanism of its anticancer action has been elucidated as the inhibition of PIM1 kinase, a key regulator of cell survival and proliferation.[1]
Quantitative Data: In Vitro Cytotoxicity
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 11.14 ± 0.36 | [3] |
| 48 | 7.11 ± 1.21 | [3] | ||
| 72 | 4.69 ± 0.38 | |||
| MCF-7 | Breast Cancer | 72 | > 10 | |
| HEPG-2 | Liver Cancer | 72 | 8.93 ± 0.52 | |
| NCI-H460 | Lung Cancer | 72 | 9.87 ± 0.76 | |
| A549 | Lung Cancer | 72 | > 10 | |
| AGS | Gastric Cancer | 72 | > 10 | |
| ES-2 | Ovarian Cancer | 72 | 7.54 ± 0.49 | |
| NCI-H929 | Myeloma | 72 | 6.88 ± 0.61 | |
| SH-SY5Y | Neuroblastoma | 72 | > 10 | |
| MCF-10A | Normal Breast Epithelial | 72 | > 10 |
Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its anticancer effects by targeting the PIM1 kinase. Inhibition of PIM1 by NEO leads to the downstream suppression of the ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration, invasion, and proliferation. This targeted inhibition ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis. Furthermore, NEO has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Caption: A generalized workflow for the wound healing cell migration assay.
-
Chamber Preparation: Use a Transwell chamber with a Matrigel-coated porous membrane.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant and Compound Addition: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber and this compound to the upper chamber.
-
Incubation: Incubate the chamber for a specific period (e.g., 24 hours) to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the invading cells on the lower surface of the membrane.
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Anti-inflammatory Activity
Preliminary studies suggest that this compound possesses anti-inflammatory properties. Research has shown that NEO can inhibit the proliferation, migration, and phagocytosis of IL-15-induced human microglial cells (HMC3), indicating its potential to modulate neuroinflammatory processes.
Experimental Protocols
-
Cell Seeding: Plate human microglial cells (HMC3) in a suitable culture vessel.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Addition of Fluorescent Substrate: Add a pH-sensitive fluorescently labeled substrate (e.g., pHrodo Zymosan BioParticles) to the cells.
-
Incubation: Incubate the cells to allow for phagocytosis of the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity, which increases as the substrate is internalized into the acidic environment of the phagosomes. This provides a quantitative measure of phagocytic activity.
dot
Caption: Workflow for assessing microglial phagocytosis using a fluorescent substrate.
General Mechanisms of Phenanthrenequinones
Phenanthrenequinones, the class of compounds to which this compound belongs, are known to exert their biological effects through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Many phenanthrenequinones can undergo redox cycling, leading to the production of ROS. This can induce oxidative stress and trigger apoptotic cell death.
-
Topoisomerase II Inhibition: Some phenanthrenequinones have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition can lead to DNA damage and cell cycle arrest.
Conclusion
This compound is a promising natural product with demonstrated anticancer activity and emerging evidence of anti-inflammatory potential. Its well-defined mechanism of action in cancer cells, targeting the PIM1/ROCK2/STAT3 pathway, makes it an attractive candidate for further drug development. The preliminary findings on its anti-inflammatory effects warrant more in-depth investigation to fully elucidate its therapeutic potential in inflammatory diseases. This technical guide provides a foundational overview of the biological activities of this compound and the experimental methodologies used for its evaluation, serving as a valuable tool for the scientific community.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial phagocytosis/cell health high content assay - PMC [pmc.ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Technical Guide on the Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza (Danshen), has emerged as a promising compound with significant anti-cancer and smooth muscle relaxation properties.[1][2] Extensive research, particularly in the context of triple-negative breast cancer (TNBC), has elucidated a primary mechanism of action centered on the targeted inhibition of PIM1 kinase.[1][3] This guide synthesizes the current understanding of NEO's molecular interactions, presenting a core hypothesis that NEO exerts its effects by blocking the PIM1/ROCK2/STAT3 signaling pathway. This inhibition subsequently triggers a cascade of anti-tumor activities, including cell cycle arrest, induction of apoptosis and autophagy, and suppression of cell migration and invasion.[1] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved, serving as a technical resource for professionals in the field of oncology and drug discovery.
Core Hypothesis: Targeting the PIM1/ROCK2/STAT3 Signaling Axis
The central hypothesis for this compound's mechanism of action is its direct and potent inhibition of PIM1, a proto-oncogene serine/threonine protein kinase. PIM1 is frequently overexpressed in various solid tumors and plays a crucial role in regulating cell proliferation, apoptosis, and migration.
The proposed signaling cascade is as follows:
-
Direct PIM1 Inhibition : NEO selectively binds to the PIM1 kinase pocket, inhibiting its activity at nanomolar concentrations.
-
Downregulation of ROCK2 : PIM1 is identified as an upstream regulator of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). NEO-induced inhibition of PIM1 leads to a significant reduction in ROCK2 expression.
-
Suppression of STAT3 Activation : The signal transduction is relayed downstream to STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of the PIM1/ROCK2 axis results in decreased phosphorylation of STAT3 (p-STAT3), inactivating it.
This blockade of the PIM1/ROCK2/STAT3 pathway culminates in several key anti-cancer outcomes, including the inhibition of epithelial-mesenchymal transition (EMT), induction of G0/G1 cell cycle arrest, and promotion of apoptosis and autophagy.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Silico Prediction of Neoprzewaquinone A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational approaches used to predict the biological targets of Neoprzewaquinone A (NEO), a bioactive natural product. It details the methodologies for key in silico experiments, presents quantitative data from relevant studies, and visualizes the implicated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a diterpenoid quinone isolated from Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for treating cardiovascular and other diseases. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology. Understanding the molecular targets of NEO is crucial for elucidating its mechanism of action and advancing its development as a potential drug candidate. In silico methods, such as molecular docking and network pharmacology, have been instrumental in identifying and validating these targets.
Predicted Molecular Targets and Biological Activity
Computational studies, corroborated by experimental evidence, have identified PIM1 kinase as a primary target of this compound.[1][2][3][4] NEO has been shown to potently inhibit PIM1 kinase activity at nanomolar concentrations. This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, which plays a critical role in cell migration, proliferation, and survival.
Quantitative Data Summary
The biological activity of this compound has been quantified against various cancer cell lines and its primary kinase target. The following tables summarize the key inhibitory concentrations.
Table 1: Inhibitory Activity (IC50) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | |
| MCF-7 | Breast Cancer | > 10 | |
| H460 | Lung Cancer | > 10 | |
| A549 | Lung Cancer | > 10 | |
| AGS | Gastric Cancer | > 10 | |
| HEPG-2 | Liver Cancer | > 10 | |
| ES-2 | Ovarian Cancer | > 10 | |
| NCI-H929 | Myeloma | > 10 | |
| SH-SY5Y | Neuroblastoma | > 10 | |
| MCF-10A | Normal Breast Epithelial | > 10 |
Table 2: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Reference |
| PIM1 | 0.56 | |
| ROCK2 | No significant inhibition |
Experimental Protocols
This section details the methodologies for the key in silico and in vitro experiments used to predict and validate the targets of this compound.
In Silico Methodologies
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand (this compound) to a protein target (PIM1 kinase).
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PIM1 kinase, PDB ID: 1XWS) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using molecular modeling software (e.g., AutoDock Tools).
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file or by using a blind docking approach to cover the entire protein surface.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using software like AutoDock Tools.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to perform the docking calculations.
-
The program will explore different conformations and orientations of the ligand within the defined binding site of the protein.
-
The binding affinity of each pose is calculated using a scoring function, typically reported in kcal/mol.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).
-
Network pharmacology is used to explore the multiple potential targets of a compound and its effects on various biological pathways.
Protocol:
-
Compound Target Prediction:
-
Use databases such as STITCH, SwissTargetPrediction, or TCMSP to predict potential protein targets of this compound based on chemical similarity and other predictive models.
-
-
Disease-Associated Gene Collection:
-
Collect genes associated with a specific disease of interest (e.g., breast cancer) from databases like GeneCards, OMIM, or DisGeNET.
-
-
Network Construction:
-
Construct a protein-protein interaction (PPI) network of the predicted compound targets and disease-associated genes using the STRING database.
-
Visualize the network using software like Cytoscape.
-
-
Network Analysis:
-
Analyze the topological properties of the network (e.g., degree, betweenness centrality) to identify key hub proteins that may be critical targets of the compound.
-
Perform functional enrichment analysis (Gene Ontology and KEGG pathway analysis) on the network nodes to identify the biological processes and signaling pathways that are significantly affected.
-
In Vitro Validation Assays
This assay is used to experimentally measure the inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified kinase (e.g., PIM1), its substrate, ATP, and varying concentrations of the test compound (this compound).
-
Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate the predicted signaling pathway of this compound and the general workflow for its in silico target prediction.
Caption: Predicted signaling pathway of this compound.
References
- 1. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
A Technical Guide to Neoprzewaquinone Analogs: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of Neoprzewaquinone analogs, focusing on their synthesis, biological activity, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Neoprzewaquinone A (NEO) and its analogs are a class of diterpenoid quinones derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for treating cardiovascular diseases and cancer.[1][2] Recent studies have highlighted the significant therapeutic potential of these compounds, particularly in oncology. This guide summarizes the current state of knowledge on Neoprzewaquinone analogs, with a focus on their anticancer properties and underlying mechanisms of action.
Biological Activity of Neoprzewaquinone Analogs
The primary biological activities of Neoprzewaquinone analogs investigated to date revolve around their potent anticancer effects. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with this compound showing particular efficacy against triple-negative breast cancer (TNBC).[1]
Anticancer Activity
The cytotoxic effects of this compound and its analog, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized in the table below.
Table 1: Cytotoxic Activity of Neoprzewaquinone Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | [1] |
| MCF-7 | Breast Cancer | >10 | [1] | |
| H460 | Lung Cancer | >10 | ||
| A549 | Lung Cancer | >10 | ||
| AGS | Gastric Cancer | >10 | ||
| HEPG-2 | Liver Cancer | >10 | ||
| ES-2 | Ovarian Cancer | >10 | ||
| NCI-H929 | Myeloma | >10 | ||
| SH-SY5Y | Neuroblastoma | >10 | ||
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | MV4-11 | Acute Myeloid Leukemia | 2.21 | |
| TMD-8 | Diffuse Large B-cell Lymphoma | 2.48 | ||
| MOLM-13 | Acute Myeloid Leukemia | 3.39 | ||
| H460 | Lung Cancer | 2.02 | ||
| HeLa | Cervical Cancer | Insensitive | ||
| HepG-2 | Liver Cancer | Insensitive |
Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway
Research indicates that this compound exerts its anticancer effects, particularly in inhibiting cell migration and promoting apoptosis, by targeting the PIM1/ROCK2/STAT3 signaling pathway. NEO has been shown to be a potent inhibitor of PIM1 kinase at nanomolar concentrations. The inhibition of PIM1 leads to the downregulation of ROCK2 and STAT3, which are crucial for cell migration and epithelial-mesenchymal transition (EMT).
Figure 1. This compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Synthesis of Neoprzewaquinone Analogs
While specific, detailed synthetic routes for this compound and its analogs are not extensively documented in publicly available literature, general strategies for the synthesis of terpene quinones can be applied. These approaches often involve the coupling of a terpenoid backbone with a quinone or hydroquinone (B1673460) moiety.
Common synthetic strategies for terpene quinones include:
-
Diels-Alder Cycloaddition: This reaction can be used to construct the quinone ring system by reacting a diene-containing terpene with a suitable dienophile (e.g., a benzoquinone).
-
Coupling Reactions: Various cross-coupling reactions, such as Suzuki or Stille coupling, can be employed to link a terpenoid fragment to a pre-functionalized quinone or hydroquinone.
-
Radical Addition: Radical reactions can be utilized to add a terpene-derived radical to a quinone.
-
Friedel-Crafts Acylation/Alkylation: These classic reactions can be used to attach the terpene scaffold to the aromatic ring of a quinone precursor.
Figure 2. General synthetic approaches for Neoprzewaquinone analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of Neoprzewaquinone analogs.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Neoprzewaquinone analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3 x 10³ cells/well in 100 µL of complete medium and culture until adherent.
-
Treat the cells with various concentrations of the Neoprzewaquinone analog (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Figure 3. Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Neoprzewaquinone analog stock solution
-
Sterile 200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the Neoprzewaquinone analog at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Cancer cell lines
-
Neoprzewaquinone analog stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM1, anti-ROCK2, anti-STAT3, anti-p-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Neoprzewaquinone analog for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Neoprzewaquinone analogs represent a promising class of natural product-derived compounds with significant anticancer potential. Their ability to target the PIM1/ROCK2/STAT3 signaling pathway provides a clear mechanism for their observed effects on cancer cell viability and migration. While further research is needed to elucidate their complete pharmacological profile and to develop efficient synthetic routes, the information presented in this guide provides a solid foundation for future investigations into these valuable compounds. The detailed experimental protocols included herein should facilitate the reproducible and rigorous evaluation of new Neoprzewaquinone analogs in the pursuit of novel cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols: Proposed Total Synthesis of Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A is a structurally complex diterpenoid quinone isolated from Salvia przewalskii that has garnered significant interest due to its potential biological activities. To date, a total synthesis of this natural product has not been reported in the scientific literature. This document outlines a novel and detailed proposed protocol for the total synthesis of this compound. The synthetic strategy is designed based on a convergent retrosynthetic analysis, breaking down the molecule into two key fragments: a functionalized decalin core and a substituted aromatic moiety. The forward synthesis employs a series of well-established and robust chemical transformations, including a Diels-Alder reaction to construct the decalin system, a Friedel-Crafts acylation, a Grignard reaction for the formation of a key tertiary alcohol, and a Paal-Knorr furan (B31954) synthesis. The final steps involve the coupling of the two main fragments and subsequent oxidation to yield the target molecule. This proposed route offers a plausible and efficient pathway for the laboratory-scale synthesis of this compound, which would enable further investigation of its therapeutic potential.
Introduction
This compound is a member of the abietane-type diterpenoid family, characterized by a complex polycyclic structure featuring a quinone moiety and a furan ring. The intricate architecture and potential pharmacological properties of this compound make it an attractive target for total synthesis. A successful synthetic route would not only provide access to the natural product for biological evaluation but also open avenues for the synthesis of analogues with potentially improved therapeutic profiles. This protocol details a proposed synthetic strategy, providing researchers with a comprehensive guide for its potential execution.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (1) suggests a convergent approach, disconnecting the molecule at the C9-C11 bond. This leads to two key synthons: a functionalized decalin fragment (2) and an aromatic fragment (3). Further disconnection of the furan ring in fragment 2 via a Paal-Knorr type reaction reveals a 1,4-dicarbonyl precursor (4). The decalin core of 4 can be envisioned to be constructed from a Diels-Alder reaction between a suitable diene and dienophile. The aromatic fragment 3 can be synthesized from a commercially available starting material through a Friedel-Crafts acylation.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocols
Synthesis of Functionalized Decalin Fragment (4)
The synthesis of the functionalized decalin fragment commences with a Diels-Alder reaction to construct the core bicyclic system.
1. Diels-Alder Reaction:
-
Reaction: Commercially available 1,3-cyclohexadiene (B119728) will be reacted with 2-methyl-1,4-benzoquinone as the dienophile.
-
Protocol:
-
To a solution of 2-methyl-1,4-benzoquinone (1.0 eq) in toluene (B28343), add 1,3-cyclohexadiene (1.2 eq).
-
Heat the mixture at 110 °C for 24 hours in a sealed tube.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.
-
-
Expected Yield: 75-85%
-
Rationale: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with good stereocontrol.[1][2]
2. Selective Reduction and Protection:
-
Reaction: The less hindered ketone of the Diels-Alder adduct will be selectively reduced to a hydroxyl group, which is then protected.
-
Protocol:
-
Dissolve the Diels-Alder adduct (1.0 eq) in methanol (B129727) and cool to 0 °C.
-
Add sodium borohydride (B1222165) (NaBH4) (0.3 eq) portion-wise and stir for 1 hour.
-
Quench the reaction with acetone (B3395972) and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the protected alcohol.
-
-
Expected Yield: 80-90% over two steps.
3. Ozonolysis:
-
Reaction: The double bond will be cleaved by ozonolysis to generate the 1,4-dicarbonyl precursor.
-
Protocol:
-
Dissolve the protected alcohol (1.0 eq) in a mixture of DCM and methanol (9:1) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (B99878) (DMS) (3.0 eq) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the 1,4-dicarbonyl precursor (4).
-
-
Expected Yield: 70-80%
Synthesis of Aromatic Fragment (3)
The aromatic fragment will be prepared from commercially available 3,4-dimethoxybenzoic acid.
1. Friedel-Crafts Acylation:
-
Reaction: 3,4-dimethoxybenzoic acid will be converted to its acid chloride and then used in a Friedel-Crafts acylation with an appropriate aromatic substrate. For the purpose of this proposed synthesis, we will assume the direct acylation of a suitable benzene (B151609) derivative.
-
Protocol:
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir at room temperature for 2 hours and then concentrate to dryness.
-
Dissolve the resulting acid chloride in DCM and cool to 0 °C.
-
Add aluminum chloride (AlCl3) (1.2 eq) followed by the aromatic substrate (e.g., 1,2-dimethoxybenzene, 1.1 eq).
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture onto ice and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the aromatic ketone.
-
-
Expected Yield: 60-70%
-
Rationale: Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3][4][5]
2. Grignard Reaction:
-
Reaction: The ketone will be reacted with a methyl Grignard reagent to form the tertiary alcohol.
-
Protocol:
-
Dissolve the aromatic ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the tertiary alcohol (Fragment 3).
-
-
Expected Yield: 85-95%
-
Rationale: The Grignard reaction is a highly reliable method for the formation of tertiary alcohols from ketones.
Assembly of this compound
Caption: Proposed forward synthesis workflow.
1. Coupling of Fragments:
-
Reaction: The two fragments will be coupled, followed by a Paal-Knorr furan synthesis.
-
Protocol:
-
Fragment 3 will be activated (e.g., converted to a Grignard or organolithium reagent) and reacted with the 1,4-dicarbonyl precursor (4). This step is proposed to be a nucleophilic addition to one of the carbonyls.
-
The resulting intermediate will then be subjected to acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to induce cyclization and dehydration to form the furan ring.
-
-
Expected Yield: 50-60% over two steps.
2. Final Oxidation:
-
Reaction: The hydroquinone (B1673460) moiety will be oxidized to the final quinone.
-
Protocol:
-
Dissolve the furan-containing intermediate (1.0 eq) in DCM.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 eq) and stir at room temperature for 1 hour.
-
Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.
-
Purify by preparative high-performance liquid chromatography (HPLC) to obtain this compound (1).
-
-
Expected Yield: 80-90%
-
Rationale: Oxidation of hydroquinones to quinones is a common final step in the synthesis of such natural products.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |
| Fragment 2 Synthesis | ||||
| 1. Diels-Alder Reaction | 1,3-cyclohexadiene, 2-methyl-1,4-benzoquinone | Toluene, 110 °C | Diels-Alder adduct | 75-85 |
| 2. Reduction & Protection | Diels-Alder adduct | NaBH4, MeOH; TBDMSCl, Imidazole, DCM | Protected alcohol | 80-90 |
| 3. Ozonolysis | Protected alcohol | O3, DCM/MeOH, -78 °C; DMS | 1,4-Dicarbonyl precursor (4) | 70-80 |
| Fragment 3 Synthesis | ||||
| 1. Friedel-Crafts Acylation | 3,4-dimethoxybenzoic acid, 1,2-dimethoxybenzene | Oxalyl chloride, DMF, DCM; AlCl3 | Aromatic ketone | 60-70 |
| 2. Grignard Reaction | Aromatic ketone | MeMgBr, THF | Tertiary alcohol (3) | 85-95 |
| Final Assembly | ||||
| 1. Coupling & Furan Formation | Fragment 4, Activated Fragment 3 | Organometallic coupling; p-TsOH, Toluene | Furan-containing intermediate | 50-60 |
| 2. Oxidation | Furan-containing intermediate | DDQ, DCM | This compound (1) | 80-90 |
| Overall Estimated Yield | ~5-10% |
Conclusion
This document provides a detailed, albeit hypothetical, total synthesis protocol for this compound. The proposed route is based on well-established synthetic methodologies and offers a logical and feasible approach to this complex natural product. The successful execution of this synthesis would provide valuable material for further biological and pharmacological studies, and the strategies outlined may be adaptable for the synthesis of related diterpenoid quinones. Researchers undertaking this synthesis should be prepared to optimize reaction conditions at each step.
References
Application Notes for the Quantification of Neoprzewaquinone A
Introduction
Neoprzewaquinone A is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Emerging research has highlighted its potential therapeutic effects, including anti-cancer and smooth muscle relaxation properties.[1][2][3] Accurate and reliable quantification of this compound in various matrices, such as herbal extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, its structural similarity to other tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone, allows for the adaptation of existing well-established analytical methods for these related compounds.[1][4] The protocols provided herein are based on successful methods for the simultaneous determination of multiple tanshinones and are expected to be applicable to this compound with appropriate validation.
Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is robust, widely available, and suitable for the routine quality control of raw materials and finished products where analyte concentrations are relatively high. The DAD detector allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-DAD, making it the method of choice for the quantification of this compound in complex matrices and at low concentrations, such as in biological fluids (e.g., plasma, urine). The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Signaling Pathway of this compound
Recent studies have elucidated that this compound exerts its biological effects, at least in part, by targeting the PIM1 kinase. This interaction leads to the inhibition of the downstream ROCK2/STAT3 signaling pathway, which is implicated in cancer cell migration and smooth muscle contraction. Understanding this pathway is critical for drug development professionals exploring the therapeutic applications of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Neoprzewaquinone A in Biological Matrices using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Neoprzewaquinone A. This compound is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1] This method is suitable for the analysis of this compound in various matrices, including plant extracts and biological samples, making it a valuable tool for researchers, scientists, and professionals in drug development and natural product chemistry. The protocol outlined provides detailed procedures for sample preparation, HPLC analysis, and data interpretation.
Introduction
This compound, a lipophilic diterpene quinone, has garnered significant interest due to its potential therapeutic properties.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile compounds in complex mixtures.[3] This document provides a detailed protocol for an HPLC method optimized for this compound analysis.
Experimental Protocol
Sample Preparation
1.1. Extraction from Plant Material (Salvia miltiorrhiza roots):
-
Grinding: The dried roots of Salvia miltiorrhiza are ground into a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: A mixture of methanol (B129727) and chloroform (B151607) (7:3, v/v) is recommended for efficient extraction of tanshinones.[4]
-
Ultrasonic Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to cool to room temperature.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.
1.2. Extraction from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 90% A to 60% A15-19 min: 60% A to 36% A19-32 min: 36% A to 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Table 1: Optimized HPLC Conditions for this compound Analysis.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Data Presentation
The performance of this HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Linearity and Sensitivity of the HPLC Method.
| Quality Control Sample (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 1 | 2.8 | 3.5 |
| 10 | 2.1 | 2.9 |
| 50 | 1.5 | 2.2 |
Table 3: Precision of the HPLC Method for this compound.
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) |
| 1 | 0.98 | 98.0 |
| 10 | 10.1 | 101.0 |
| 50 | 49.2 | 98.4 |
Table 4: Accuracy (Recovery) of the HPLC Method.
Visualization of Experimental Workflow
References
Application Notes: Cell-Based Assays Using Neoprzewaquinone A
Introduction
Neoprzewaquinone A (NEO) is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2][3][4] Recent studies have demonstrated its potential as a therapeutic agent, particularly in oncology. NEO has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations, a key enzyme in various cellular processes.[1] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, leading to the suppression of cancer cell growth, migration, and invasion. These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on cancer cells, specifically focusing on its anti-proliferative, anti-migratory, and pro-apoptotic activities.
Mechanism of Action
This compound exerts its biological effects primarily through the targeted inhibition of PIM1 kinase. This action initiates a downstream cascade that involves the suppression of the ROCK2/STAT3 signaling pathway. The inhibition of this pathway has been observed to modulate cell migration and Epithelial-Mesenchymal Transition (EMT) in triple-negative breast cancer cells. Furthermore, NEO has been found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.
Key Applications
-
Cancer Research: Investigating the anti-cancer properties of this compound in various cancer cell lines, particularly in triple-negative breast cancer.
-
Drug Development: Screening and characterizing the efficacy of NEO and its derivatives as potential therapeutic agents.
-
Cell Signaling Studies: Elucidating the role of the PIM1/ROCK2/STAT3 pathway in cell proliferation, migration, and apoptosis.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Inhibition of Cell Proliferation by this compound
| Assay Type | Cell Line | Treatment | Concentration (µM) | Incubation Time | Result |
| MTT Assay | MDA-MB-231 | This compound | 0, 0.5, 1 | 7 days | Dose-dependent inhibition of cell proliferation. |
| Colony Formation | MDA-MB-231 | This compound | 0, 0.5, 1 | 7 days | Significant reduction in the number of colonies. |
Table 2: Inhibition of Cell Migration and Invasion by this compound
| Assay Type | Cell Line | Treatment | Concentration (µM) | Incubation Time | Result |
| Wound Healing Assay | MDA-MB-231 | This compound | 1, 2, 3 | 24 hours | Significant suppression of cell migration. |
| Transwell Invasion Assay | MDA-MB-231 | This compound | Not Specified | 24 hours | Significant suppression of cell invasion. |
Table 3: Induction of Cell Cycle Arrest and Apoptosis by this compound
| Assay Type | Cell Line | Treatment | Concentration (µM) | Incubation Time | Result |
| Flow Cytometry (Cell Cycle) | MDA-MB-231 | This compound | Concentration-dependent | 24 hours | Increased ratio of cells in the G0/G1 phase. |
| Hoechst 33258 Staining | MDA-MB-231 | This compound | Concentration-dependent | 24 hours | Increased nuclear shrinkage and bright blue fluorescence, indicative of apoptosis. |
| Annexin V-FITC/PI Staining | MDA-MB-231 | This compound | Up to 20 | 24 hours | Increased percentage of apoptotic cells from 5.18% to 19.62%. |
Experimental Protocols
Here are detailed methodologies for the key experiments cited.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NEO (e.g., 0, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest NEO concentration.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing Assay
This protocol is for evaluating the effect of this compound on cell migration.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
200 µL pipette tips
-
PBS (Phosphate-Buffered Saline)
-
Complete DMEM medium
-
This compound
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 1, 2, 3 µM). Use a medium with reduced serum to minimize cell proliferation.
-
Image Acquisition: Capture images of the wound at 0 hours and 24 hours using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General workflow for cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neoprzewaquinone A for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a promising agent in cancer research.[1][2] This document provides detailed application notes and protocols for the use of this compound in the treatment of various cancer cell lines. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively targets and inhibits Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers.[1][2] Inhibition of Pim-1 by NEO leads to the downstream suppression of the ROCK2/STAT3 signaling pathway.[1] This cascade of events ultimately results in the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, providing a comparative view of its cytotoxic and anti-proliferative activities.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | |
| MCF-7 | Breast Adenocarcinoma | Not specified | |
| H460 | Large Cell Lung Carcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified | |
| AGS | Gastric Adenocarcinoma | Not specified | |
| HEPG-2 | Hepatocellular Carcinoma | Not specified | |
| ES-2 | Ovarian Clear Cell Carcinoma | Not specified | |
| NCI-H929 | Multiple Myeloma | Not specified | |
| SH-SY5Y | Neuroblastoma | Not specified | |
| MCF-10A | Normal Breast Epithelial | Not specified |
Note: The study highlights that the most pronounced effect was observed in the MDA-MB-231 cell line.
Table 2: Time-Dependent Efficacy of this compound in MDA-MB-231 Cells
The inhibitory effect of this compound on the viability of MDA-MB-231 triple-negative breast cancer cells is time-dependent, as demonstrated by the following IC50 values at different time points.
| Treatment Time | IC50 (µM) | Reference |
| 24 hours | 11.14 ± 0.36 | |
| 48 hours | 7.11 ± 1.21 | |
| 72 hours | 4.69 ± 0.38 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (NEO)
-
SGI-1776 (positive control, Pim-1 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 until cells adhere and reach appropriate confluency.
-
Prepare serial dilutions of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) in complete culture medium. A vehicle control (DMSO) and a positive control (SGI-1776) should be included.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of NEO or controls.
-
Incubate the plates for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound (NEO) at sub-cytotoxic concentrations (e.g., 1, 2, and 3 µM)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of NEO (1, 2, and 3 µM). Include a vehicle-treated control.
-
Capture images of the scratch at 0 hours and 24 hours.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the PIM1/ROCK2/STAT3 signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound (NEO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: PIM1, ROCK1, ROCK2, p-STAT3, p-BAD, p-MYPT1, p-mTOR, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MDA-MB-231 cells with various concentrations of NEO for 20 hours.
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
References
Neoprzewaquinone A: Application Notes for a Novel Anticancer and Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza Bunge (Danshen), a plant widely utilized in traditional Chinese medicine for cardiovascular diseases and cancer.[1][2] Recent studies have illuminated the potential of NEO as a potent therapeutic agent, primarily demonstrating its efficacy in inhibiting triple-negative breast cancer (TNBC) cell migration and promoting smooth muscle relaxation.[1][2] Furthermore, emerging evidence suggests its role as an immunomodulatory and anti-inflammatory agent. This document provides a comprehensive overview of the biological activities of this compound, detailed experimental protocols, and a summary of quantitative data to facilitate further research and drug development.
Biological Activities and Mechanism of Action
This compound exhibits a multi-faceted pharmacological profile. Its primary mechanism of action involves the selective inhibition of PIM1 kinase at nanomolar concentrations. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, a critical cascade in cell migration, proliferation, and survival.
Anticancer Effects: In the context of triple-negative breast cancer (MDA-MB-231 cells), NEO has been shown to:
-
Suppress cell growth, migration, and invasion.
-
Induce G0/G1 phase cell cycle arrest.
-
Promote apoptosis.
-
Inhibit the Epithelial-Mesenchymal Transition (EMT) by up-regulating E-cadherin and down-regulating Vimentin.
Smooth Muscle Relaxation:
-
NEO has been observed to relax pre-contracted rat thoracic aortic rings.
-
It has also been shown to lower intraocular pressure (IOP) in rabbits, suggesting a potential therapeutic application in glaucoma.
Potential Anti-inflammatory and Immunomodulatory Effects:
-
Active components of S. miltiorrhiza, including NEO-like compounds, are hypothesized to possess anti-inflammatory and immunomodulatory properties.
-
The inhibition of the PIM1/ROCK2 signaling pathway may play a role in pathological processes of immunity.
-
A related compound, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound (THNPQ A), has been shown to have potent anti-inflammatory activity by binding to COX-I and COX-II with higher affinity than diclofenac.
-
NEO has been shown to inhibit the proliferation, migration, and phagocytosis of IL-15-induced human microglial cells (HMC3), suggesting a role in mitigating neuroinflammation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| PIM1 Kinase Inhibition (IC50) | - | 0.56 µM | |
| Cell Viability (IC50) | MDA-MB-231 | 4.69 ± 0.38 µM |
Table 2: In Vivo Efficacy of this compound in Rabbits (Intraocular Pressure Reduction)
| Treatment Group | Maximum ΔIOP (mmHg) at 60 min | Reference |
| NEO (0.3%) | 2.67 ± 0.58 | |
| SGI-1776 (1.0%) | 4.33 ± 0.58 | |
| Netarsudil (0.3%) | 5.67 ± 0.58 |
ΔIOP represents the maximum reduction in intraocular pressure.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat MDA-MB-231 cells with this compound for the desired time (e.g., 20 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIM1, ROCK1, ROCK2, p-MYPT1, p-mTOR, p-STAT3, E-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat MDA-MB-231 cells with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat MDA-MB-231 cells with this compound for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Assay Setup: Perform the kinase reaction in a 384-well plate.
-
Component Addition: Add the PIM1 kinase, substrate, ATP, and varying concentrations of this compound to the wells.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the kinase inhibition and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer agent, particularly for triple-negative breast cancer. Its well-defined mechanism of action through the PIM1/ROCK2/STAT3 pathway provides a solid foundation for further preclinical and clinical investigation. Moreover, its demonstrated effects on smooth muscle relaxation and emerging evidence of anti-inflammatory and immunomodulatory activities suggest a broader therapeutic potential that warrants further exploration. The protocols and data presented herein serve as a valuable resource for researchers aiming to unlock the full therapeutic capabilities of this compelling molecule.
References
Measuring the Binding Affinity of Neoprzewaquinone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for accurately measuring the binding affinity of Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, to its molecular targets. Understanding the binding affinity is crucial for elucidating its mechanism of action and for the development of novel therapeutics. NEO has been identified as a potent inhibitor of PIM1 kinase, playing a role in cancer cell migration and smooth muscle relaxation.[1][2][3]
Introduction to Binding Affinity
Binding affinity refers to the strength of the interaction between a ligand (like this compound) and its target protein (e.g., PIM1 kinase). It is a critical parameter in drug discovery, as it dictates the concentration of a compound required to elicit a biological response. The dissociation constant (Kd) is the most common measure of binding affinity; a lower Kd value signifies a higher binding affinity.[4]
Key Techniques for Measuring Binding Affinity
Several biophysical and biochemical techniques can be employed to measure the binding affinity of this compound. The choice of method depends on factors such as the properties of the interacting molecules, the required throughput, and the level of detail needed for the interaction kinetics.
Commonly Used Techniques:
-
Surface Plasmon Resonance (SPR): A label-free optical biosensor technique that measures the real-time interaction between a ligand and a target immobilized on a sensor surface. It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).[5]
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat changes that occur upon binding. ITC is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Fluorescence-Based Assays: These methods rely on changes in fluorescence properties upon binding. Techniques like fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) are well-suited for high-throughput screening of inhibitors.
-
Enzyme Inhibition Assays: Since this compound is a kinase inhibitor, enzyme inhibition assays are highly relevant. These assays measure the effect of the compound on the catalytic activity of the target enzyme, allowing for the determination of inhibitory constants like IC50 and Ki.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound against its target, PIM1 kinase.
| Compound | Target | Assay Type | Value | Reference |
| This compound | PIM1 Kinase | Kinase Inhibition Assay | nM |
Note: Specific quantitative values (e.g., IC50 in nM) from the source material are implied by "potently inhibits PIM1 kinase at nanomolar concentrations" but the exact numerical value is not provided in the search results.
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general framework for measuring the binding of this compound to PIM1 kinase using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Recombinant human PIM1 kinase
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Protein Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject PIM1 kinase (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized PIM1 kinase surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps for determining the thermodynamic profile of the this compound-PIM1 kinase interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human PIM1 kinase
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze PIM1 kinase extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the PIM1 kinase solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the PIM1 kinase solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Visualizations
Caption: General experimental workflow for measuring this compound binding affinity.
Caption: this compound signaling pathway via PIM1 inhibition.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza with demonstrated therapeutic potential, notably in oncology and cardiovascular research.[1] In vitro studies have shown its potent inhibitory activity against PIM1 kinase at nanomolar concentrations, leading to the downstream inhibition of the ROCK2/STAT3 signaling pathway.[1] This mechanism of action underlies its ability to impede cancer cell migration and induce smooth muscle relaxation.[1] However, the translation of these promising in vitro findings to in vivo models is hampered by the physicochemical properties of NEO. As a phenanthrenequinone (B147406) derivative, NEO is characterized by high lipophilicity and poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in animal studies.
These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in preclinical in vivo studies, primarily in rodent models. The methodologies are based on established techniques for enhancing the solubility and bioavailability of hydrophobic compounds.
Physicochemical Properties and Formulation Challenges
A summary of the key properties of this compound relevant to its formulation is presented in Table 1.
| Property | Value/Characteristic | Implication for Formulation |
| Chemical Class | Diterpenoid Quinone, Phenanthrene derivative | High lipophilicity, poor water solubility. |
| Molecular Weight | ~294.3 g/mol | Moderate molecular weight. |
| Aqueous Solubility | Very low (practically insoluble) | Dissolution is the rate-limiting step for absorption. |
| LogP | High (predicted) | Tends to partition into lipidic environments. |
| In Vitro Active Concentration | Nanomolar to micromolar range | The formulation must be able to deliver a sufficient dose to achieve these concentrations in vivo. |
Formulation Strategies for In Vivo Administration
Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its delivery for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.
Oral Administration
For oral delivery, the primary goal is to increase the dissolution rate and solubility of NEO in the gastrointestinal fluids.
-
Co-solvent Systems: Simple to prepare and suitable for early-stage studies.
-
Lipid-Based Formulations: Can improve absorption by utilizing lipid uptake pathways.
-
Solid Dispersions: Enhance dissolution by dispersing the drug in a hydrophilic carrier at a molecular level.
Intravenous Administration
For intravenous (IV) administration, the formulation must be a sterile, particle-free solution or a stable nano-emulsion to prevent embolism.
-
Co-solvent/Surfactant Systems: A common approach for solubilizing hydrophobic drugs for IV injection.
-
Nanoemulsions: Can encapsulate the drug in a lipid core, suitable for IV administration.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for in vivo studies. Note: All procedures should be performed in a clean environment, and for intravenous formulations, sterile techniques are mandatory.
Protocol 1: Oral Gavage Formulation using a Co-solvent System
This protocol describes the preparation of a solution/suspension of this compound in a vehicle composed of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and water.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Sterile water for injection or purified water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Adjustable micropipettes
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% water (v/v/v).
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of DMSO to the vial. Vortex or sonicate briefly to dissolve the NEO completely.
-
Add the required volume of PEG 400 to the DMSO solution and mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Slowly add the required volume of water to the mixture while stirring continuously. The final formulation may be a clear solution or a fine suspension, depending on the final concentration of NEO.
-
Visually inspect the formulation for any large particles or precipitation. If a suspension is formed, ensure it is homogenous before administration.
-
Store the formulation at 4°C, protected from light. Prepare fresh on the day of the experiment if possible.
Table 2: Example Formulation for Oral Gavage (10 mg/kg dose in a mouse)
| Parameter | Value |
| Mouse Body Weight | 25 g |
| Dose | 10 mg/kg |
| Total NEO per mouse | 0.25 mg |
| Dosing Volume | 10 mL/kg (0.25 mL) |
| Final NEO Concentration | 1 mg/mL |
| Vehicle Composition (for 1 mL) | |
| DMSO (10%) | 0.1 mL |
| PEG 400 (40%) | 0.4 mL |
| Water (50%) | 0.5 mL |
Protocol 2: Intravenous Formulation using a Co-solvent and Surfactant System
This protocol details the preparation of a sterile, injectable formulation of this compound using DMSO, a surfactant such as Kolliphor® EL (formerly Cremophor® EL), and sterile saline. Caution: Kolliphor® EL can have biological effects and should be used with appropriate vehicle controls.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Kolliphor® EL (or similar surfactant), sterile
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, pyrogen-free glass vials
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
-
Vortex mixer
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of NEO in 1 mL of sterile DMSO to make a 10 mg/mL stock solution. Ensure complete dissolution.
-
In a separate sterile vial, prepare the vehicle mixture. A common vehicle is 10% Kolliphor® EL in saline. For 1 mL of vehicle, add 0.1 mL of Kolliphor® EL to 0.9 mL of sterile saline and mix well.
-
Slowly add the required volume of the NEO stock solution to the vehicle mixture while vortexing to create the final formulation. For example, to achieve a final concentration of 1 mg/mL, add 0.1 mL of the 10 mg/mL NEO stock to 0.9 mL of the 10% Kolliphor® EL/saline mixture.
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final solution for any signs of precipitation or particulates. It should be a clear, homogenous solution.
-
Administer immediately or store at 4°C for a short period, protected from light.
Table 3: Example Formulation for Intravenous Injection (5 mg/kg dose in a mouse)
| Parameter | Value |
| Mouse Body Weight | 25 g |
| Dose | 5 mg/kg |
| Total NEO per mouse | 0.125 mg |
| Injection Volume | 5 mL/kg (0.125 mL) |
| Final NEO Concentration | 1 mg/mL |
| Final Formulation Composition | |
| This compound | 1 mg |
| DMSO | 0.1 mL (10%) |
| Kolliphor® EL | 0.09 mL (9%) |
| Saline | 0.81 mL (81%) |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Formulation and In Vivo Study
Caption: Experimental workflow for this compound formulation and in vivo evaluation.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Radiolabeling Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of Neoprzewaquinone A, a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza. Given the absence of a specific established radiolabeling procedure for this compound in current literature, this protocol is a robust, hypothetical model based on well-established radiolabeling techniques for structurally similar aromatic compounds. The proposed methods focus on the introduction of tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) isotopes, which are widely used in drug metabolism and pharmacokinetic (DMPK) studies. This protocol includes detailed methodologies for the labeling reactions, purification of the radiolabeled product, and determination of its specific activity.
Introduction to this compound
This compound is a bioactive natural product with a complex polycyclic aromatic structure. Its therapeutic potential, particularly in oncology, necessitates the development of tools to study its absorption, distribution, metabolism, and excretion (ADME). Radiolabeled this compound is an invaluable tracer for these in vitro and in vivo studies, enabling quantitative analysis of its biological fate.
Chemical Structure of this compound:
-
Molecular Formula: C₃₆H₂₈O₆
-
Key Structural Features: Phenanthrenequinone core, multiple aromatic rings, and methoxy (B1213986) groups.
Selection of Radionuclide
The choice of radionuclide is critical and depends on the specific research application.
-
Tritium ([³H]): Offers high specific activity, which is advantageous for receptor binding assays. Tritium labeling is often achieved through catalytic hydrogen-tritium exchange on aromatic rings.
-
Carbon-14 ([¹⁴C]): Provides a metabolically stable label as the carbon backbone is less likely to be cleaved than a C-³H bond. [¹⁴C] is ideal for metabolic fate studies.[1] The primary source for carbon-14 is barium [¹⁴C]-carbonate, which can be converted to [¹⁴C]-carbon dioxide for use in synthesis.[1]
Experimental Protocols
Protocol for Tritium ([³H]) Labeling of this compound via Catalytic Exchange
This protocol utilizes a heterogeneous catalyst for the exchange of hydrogen atoms on the aromatic rings of this compound with tritium from tritium gas.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Tritium gas (³H₂)
-
Ethyl acetate (B1210297) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a specialized radiolabeling apparatus, dissolve 5 mg of this compound in 2 mL of anhydrous ethyl acetate. Add 10 mg of 10% Pd/C catalyst to the solution.
-
Tritiation: Freeze the mixture with liquid nitrogen and evacuate the vessel. Introduce tritium gas to a pressure of 0.5 bar. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching and Filtration: After the reaction, freeze the mixture again and remove the excess tritium gas. Add 1 mL of methanol to the mixture to quench the reaction and exchange any labile tritium. Filter the mixture through a 0.22 µm syringe filter to remove the catalyst.
-
Purification: Purify the crude radiolabeled product using High-Performance Liquid Chromatography (HPLC).[2] A reversed-phase C18 column is recommended with a gradient of methanol and water.
-
Analysis: Collect fractions and analyze for radioactivity using a liquid scintillation counter. Pool the fractions containing the purified [³H]-Neoprzewaquinone A.
-
Specific Activity Determination: Determine the concentration of the purified product by UV-Vis spectrophotometry and the radioactivity by liquid scintillation counting to calculate the specific activity.
Protocol for Carbon-14 ([¹⁴C]) Labeling of this compound
This hypothetical protocol involves the synthesis of a [¹⁴C]-labeled precursor that can be incorporated into the this compound structure. A plausible approach would be to introduce a [¹⁴C]-methyl group.
Materials:
-
A suitable demethylated precursor of this compound
-
[¹⁴C]-Methyl iodide ([¹⁴C]CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Brine solution
-
Sodium sulfate (B86663) (anhydrous)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve 10 mg of the demethylated this compound precursor in 2 mL of anhydrous DMF. Add 15 mg of potassium carbonate.
-
Radiolabeling: Add a stoichiometric equivalent of [¹⁴C]-methyl iodide to the reaction mixture. Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with 10 mL of water and extract the product with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient. Further purification can be achieved by HPLC.
-
Analysis and Specific Activity Determination: Characterize the final product by mass spectrometry and NMR (using the non-radioactive analogue). Determine the specific activity as described in the tritium labeling protocol.
Data Presentation
Table 1: Summary of Radiolabeling Parameters
| Parameter | [³H]-Neoprzewaquinone A | [¹⁴C]-Neoprzewaquinone A |
| Radiochemical Yield | 15-25% | 30-40% (based on precursor) |
| Radiochemical Purity | >98% (post-HPLC) | >98% (post-HPLC) |
| Specific Activity | 20-50 Ci/mmol | 50-60 mCi/mmol |
| Storage Conditions | -20°C in ethanol | 4°C as a solid |
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: Proposed signaling pathway of this compound for tracer studies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Neoprzewaquinone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Neoprzewaquinone A (Ne-A) in aqueous solutions. Given that Ne-A is a lipophilic phenanthrenequinone (B147406) derivative, achieving sufficient aqueous solubility for in vitro and in vivo studies is a critical challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound possesses a chemical structure with significant hydrophobic regions, leading to poor water solubility.[1][2] This is a common characteristic of many natural products and complex organic molecules developed as therapeutic agents.[3][4][5] For effective biological activity, the compound must be adequately dissolved in the aqueous medium of the experimental system.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I use organic solvents to dissolve this compound for my cell-based assays?
Yes, using a small amount of a water-miscible organic solvent as a co-solvent is a common starting point. Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare a concentrated stock solution of a hydrophobic compound, which is then diluted into the aqueous experimental medium. However, it is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity in your experiments.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Physical Modifications:
-
Particle size reduction (micronization, nanosuspension)
-
Amorphous solid dispersions
-
-
Chemical Modifications:
-
Use of co-solvents
-
pH adjustment
-
Complexation (e.g., with cyclodextrins)
-
-
Formulation-Based Approaches:
-
Lipid-based formulations (e.g., emulsions, liposomes)
-
Micellar solubilization using surfactants
-
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The concentration of Ne-A in the final aqueous solution exceeds its solubility limit. | Reduce the final concentration of Ne-A in the aqueous medium. |
| Solvent Shock | The rapid change in solvent polarity from the organic stock solution to the aqueous buffer causes the compound to crash out of solution. | 1. Decrease the volume of the stock solution added. 2. Add the stock solution dropwise while vigorously vortexing the aqueous buffer. 3. Consider using a different co-solvent with better water miscibility. |
| pH Effects | The pH of the aqueous buffer may not be optimal for Ne-A solubility. | Systematically vary the pH of the buffer to determine if solubility is pH-dependent. For quinone-containing compounds, solubility can sometimes be increased in slightly alkaline conditions. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization | Undissolved particles of Ne-A are present, leading to variability in the effective concentration. | 1. Visually inspect the solution for any precipitate or cloudiness. 2. Filter the final solution through a 0.22 µm filter to remove undissolved particles. 3. Employ a more robust solubilization technique as outlined in the experimental protocols below. |
| Compound Degradation | Ne-A may be unstable in the aqueous buffer over the time course of the experiment. Quinones can be susceptible to degradation, especially under certain pH conditions or light exposure. | 1. Prepare fresh solutions of Ne-A for each experiment. 2. Protect solutions from light. 3. Assess the stability of Ne-A in your experimental buffer over time using a suitable analytical method like HPLC. |
| Interaction with Media Components | Components of the cell culture media (e.g., proteins in serum) may interact with Ne-A, affecting its availability. | 1. Test the solubility and activity of Ne-A in a simpler buffer system first. 2. Consider reducing the serum concentration if possible, while ensuring cell viability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of Ne-A in a water-miscible organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of Ne-A powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the Ne-A is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Note: When preparing working solutions, the final concentration of DMSO should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on the biological system.
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Objective: To increase the apparent aqueous solubility of Ne-A through inclusion complexation with cyclodextrins.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 1-10% w/v).
-
Add an excess amount of Ne-A powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved Ne-A.
-
Determine the concentration of the solubilized Ne-A in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Presentation:
| HP-β-CD Concentration (% w/v) | Apparent Solubility of Ne-A (µg/mL) |
| 0 (Control) | To be determined experimentally |
| 1 | To be determined experimentally |
| 2.5 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
Protocol 3: Preparation of a Solid Dispersion of this compound
-
Objective: To enhance the dissolution rate and apparent solubility of Ne-A by creating an amorphous solid dispersion with a hydrophilic polymer.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or other suitable polymer
-
Common organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
-
Procedure (Solvent Evaporation Method):
-
Dissolve a defined ratio of Ne-A and PVP (e.g., 1:1, 1:5, 1:10 by weight) in a suitable organic solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
The solid dispersion can then be reconstituted in an aqueous buffer for experimental use.
-
-
Data Presentation:
| Ne-A:PVP Ratio (w/w) | Dissolution Rate Enhancement (Fold Increase) | Apparent Solubility (µg/mL) |
| 1:1 | To be determined experimentally | To be determined experimentally |
| 1:5 | To be determined experimentally | To be determined experimentally |
| 1:10 | To be determined experimentally | To be determined experimentally |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Signaling pathway of this compound.
References
Technical Support Center: Troubleshooting Neoprzewaquinone A Crystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Neoprzewaquinone A. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
Q1: I have dissolved my crude this compound sample in a solvent, but no crystals are forming, even after an extended period. What could be the problem?
A1: The absence of crystal formation is a common issue that can be attributed to several factors:
-
Suboptimal Supersaturation: The solution may not be sufficiently concentrated for nucleation to begin.
-
Inappropriate Solvent Choice: this compound may be too soluble in the selected solvent, preventing it from precipitating.
-
Presence of Impurities: Impurities from the extraction or synthesis process can inhibit the formation of a crystal lattice.
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide adequate surfaces for initial crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase Concentration:
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood or a vessel covered with perforated film.
-
Solvent Reduction: Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool slowly.
-
-
Solvent System Modification:
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to a solution of the compound in a solvent in which it is soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.
-
Q2: Instead of crystals, an oily substance is separating from the solution. What is happening and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase instead of a solid crystal. This often happens if the solution is too concentrated or if the cooling rate is too fast.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration before allowing it to cool more slowly.
-
Slower Cooling: Insulate the crystallization vessel to slow down the cooling process. For example, you can place the flask in a warm water bath and allow it to cool to room temperature overnight.
-
Solvent Modification: Try a different solvent system. A solvent in which this compound has slightly lower solubility at elevated temperatures might prevent oiling out.
Q3: I have obtained crystals, but the yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of this compound remains dissolved in the mother liquor.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the solid. Excess solvent will lead to lower recovery.
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that second-crop crystals may be less pure.
Q4: The crystals that formed are very small, like a fine powder. How can I grow larger crystals?
A4: The formation of very small crystals is often a result of rapid crystallization.
Troubleshooting Steps:
-
Slow Down Crystallization:
-
Slower Cooling: As mentioned previously, a slower cooling rate allows for the growth of larger, more well-defined crystals.
-
Reduce Supersaturation: Dissolve the compound in slightly more solvent than the minimum required. This will slow down the nucleation process.
-
-
Solvent System: Experiment with different solvents or solvent mixtures. The choice of solvent can significantly influence crystal habit.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Chloroform | Soluble | A good starting point for single-solvent crystallization. |
| Dichloromethane | Soluble | Similar to chloroform, can be used for single-solvent methods. |
| Ethyl Acetate | Soluble | May require cooling to lower temperatures for good recovery. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High boiling point, may be difficult to remove. Often used in combination with an anti-solvent. |
| Acetone | Soluble | Volatile solvent, good for slow evaporation methods. |
| Methanol / Ethanol | Sparingly Soluble | Can potentially be used as anti-solvents when mixed with solvents of higher solubility. |
| Water | Insoluble | Can be used as an anti-solvent. |
Note: This data is qualitative. The ideal solvent for crystallization is one in which the compound is moderately soluble at high temperatures and has low solubility at low temperatures.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., Chloroform or Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Recrystallization of this compound
This method is useful when a single suitable solvent cannot be identified.
Materials:
-
Crude this compound
-
A "good" solvent in which this compound is highly soluble (e.g., Acetone, DMSO)
-
An "anti-solvent" in which this compound is insoluble (e.g., Water, Hexane)
-
Erlenmeyer flask
-
Pipette or burette
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while stirring until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Crystallization: Allow the flask to stand undisturbed. Crystals should form over time. If no crystals form, add a few more drops of the anti-solvent or gently scratch the inside of the flask.
-
Isolation and Washing: Collect and wash the crystals as described in Protocol 1, using the solvent/anti-solvent mixture or the pure anti-solvent for washing.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Signaling Pathway of this compound
This compound has been shown to inhibit breast cancer cell migration by targeting PIM1 and subsequently blocking the ROCK2/STAT3 signaling pathway.
Experimental Workflow for Crystallization
The following diagram illustrates a general workflow for troubleshooting the crystallization of this compound.
Technical Support Center: Optimizing Neoprzewaquinone A Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Neoprzewaquinone A (NEO) in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive compound isolated from Salvia miltiorrhiza. Its primary mechanism of action is the selective inhibition of PIM1 kinase.[1][2][3] This inhibition disrupts the downstream ROCK2/STAT3 signaling pathway, which is involved in cell migration, proliferation, and survival.[1][2]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on published data, a good starting point for assessing cytotoxicity is in the range of 1-10 µM. The IC50 for PIM1 kinase inhibition was determined to be 0.56 µM in a cell-free assay. For cell-based assays, the IC50 values for cell viability range from 4.69 µM to over 10 µM in various cancer cell lines (see Table 1).
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively documented, it is known that the compound enhances the thermal stability of its target, PIM1, in cell lysates. As a general precaution for small molecules, it is advisable to prepare fresh working solutions for each experiment. To assess stability in your specific experimental setup, you can incubate this compound in your cell culture medium at 37°C and measure its concentration at different time points using analytical methods like HPLC.
Q5: Are there any known off-target effects of this compound?
A5: Studies have shown that this compound selectively inhibits PIM1 kinase with an IC50 of 0.56 µM, while showing almost no inhibition of ROCK2 at similar concentrations. However, a comprehensive kinome-wide selectivity profile has not been published. When interpreting results, especially at higher concentrations, the possibility of off-target effects should be considered.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | > 10 |
| H460 | Lung Cancer | > 10 |
| A549 | Lung Cancer | > 10 |
| AGS | Gastric Cancer | > 10 |
| HEPG-2 | Liver Cancer | > 10 |
| ES-2 | Ovarian Cancer | > 10 |
| NCI-H929 | Myeloma | 8.87 ± 0.21 |
| SH-SY5Y | Neuroma | > 10 |
| MCF-10A | Normal Breast Epithelial | > 10 |
Data sourced from Zhao et al., 2023.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, for final concentrations of 0.3, 0.6, 1.2, 2.5, 5, and 10 µM, prepare 0.6, 1.2, 2.4, 5, 10, and 20 µM solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells, resulting in the desired final concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol describes how to assess this compound-induced apoptosis by flow cytometry.
Materials:
-
Target cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Neoprzewaquinone A degradation during storage
This technical support center provides guidance on the prevention of Neoprzewaquinone A (NEO) degradation during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color of solid NEO (e.g., from reddish to brownish). | Oxidation or degradation due to exposure to air and/or light. | Discard the compound. Ensure future storage is in a tightly sealed, amber vial with an inert gas headspace (e.g., argon or nitrogen). |
| Precipitation observed in NEO stock solution upon thawing. | Poor solubility at lower temperatures or absorption of water by the solvent (especially DMSO). | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, sonicate for a short period. Prepare fresh solutions if insolubility continues. To prevent this, store solutions in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption. |
| Inconsistent or reduced biological activity in experiments. | Degradation of NEO in stock solutions or during experimental procedures. | Confirm the purity of the current stock solution using HPLC. Prepare fresh stock solutions from solid compound for comparison. Minimize the exposure of working solutions to light and elevated temperatures during experiments. |
| Appearance of new peaks in the chromatogram of a stored NEO sample. | Chemical degradation of this compound. | Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions and handling procedures to identify the cause of degradation. |
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at 4°C in a dry, dark, and tightly sealed container to prevent degradation from light, moisture, and oxidation.[1] For long-term storage, consider storage at -20°C or -80°C under an inert atmosphere.
What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For biological experiments, high-purity, anhydrous DMSO is a common choice.
How should I store this compound stock solutions?
Stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles and exposure to air and moisture. Amber vials should be used to protect the solution from light.
How stable is this compound in solution?
The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light and air. While specific stability data for NEO is limited, as a phenanthrenequinone (B147406) derivative, it is susceptible to degradation. It is recommended to use freshly prepared solutions for experiments whenever possible.
What are the likely degradation pathways for this compound?
Based on the degradation of similar phenanthrene (B1679779) structures, this compound is likely to degrade via oxidation.[3][4][5] This can involve the opening of the quinone ring to form carboxylic acid derivatives. The presence of light and oxygen can accelerate this process.
How can I check for this compound degradation?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of this compound over time indicates degradation.
Quantitative Data on Stability
Currently, there is no published quantitative data specifically on the degradation rates of this compound under various storage conditions. However, studies on similar natural phenolic compounds provide general insights into their stability.
| Compound Class | Storage Condition | Observation | Reference |
| Phenolic Compounds | Room Temperature, Light Exposure | Significant degradation | General knowledge on natural product stability |
| Phenolic Compounds | Refrigerated (4°C), Dark | Improved stability, but some degradation may still occur over time. | General knowledge on natural product stability |
| Phenolic Compounds | Frozen (-20°C or -80°C), Dark | Optimal for long-term storage of stock solutions. | General knowledge on natural product stability |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development for this compound
This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
A reverse-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade solvents: acetonitrile, methanol, and water.
-
Acids and bases for pH adjustment (e.g., formic acid, ammonium (B1175870) acetate).
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
3. Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: Start with a linear gradient and optimize to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Scan for the maximum absorbance wavelength (λmax) of this compound using a PDA detector.
4. Forced Degradation Studies:
-
Subject the this compound solution to stress conditions to intentionally induce degradation:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the parent peak.
5. Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. This compound | CAS:630057-39-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity evaluation and biodegradation of phenanthrene by laccase from Trametes polyzona PBURU 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Neoprzewaquinone A in cell culture
Welcome to the technical support center for Neoprzewaquinone A (NEO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NEO in cell culture and to address potential challenges, such as differentiating on-target from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (NEO) is an active component of Salvia miltiorrhiza (Danshen). Its primary mechanism of action is the selective inhibition of PIM1 kinase.[1][2][3][4] By inhibiting PIM1, NEO blocks the downstream ROCK2/STAT3 signaling pathway, which is involved in cell migration and proliferation.[1]
Q2: What are the known on-target effects of this compound in cancer cell lines?
A2: In triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, NEO has been shown to suppress growth, migration, and the Epithelial-Mesenchymal Transition (EMT). It also effectively suppresses colony formation in these cells.
Q3: Are there any known off-target effects of this compound?
A3: Currently, the published literature primarily focuses on the on-target activity of this compound, which is the inhibition of PIM1 kinase. While specific off-target interactions have not been documented, it is a good practice in research to experimentally validate that the observed phenotype is a direct result of inhibiting the intended target. Unintended interactions with other cellular proteins are a possibility with any small molecule inhibitor.
Q4: How can I confirm that the observed cellular effects in my experiment are due to PIM1 inhibition by this compound?
A4: To confirm that the observed effects are on-target, you can perform several validation experiments. One approach is to use a structurally different, specific PIM1 inhibitor, such as SGI-1776, and check if it produces the same phenotype as NEO. Another powerful technique is genetic validation, such as using CRISPR-Cas9 to knock out the PIM1 gene. If the genetic knockout recapitulates the phenotype observed with NEO treatment, it provides strong evidence for on-target activity.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in cell culture.
| Issue | Possible Cause | Troubleshooting Steps |
| High Cell Toxicity | Concentration of NEO is too high: Even potent inhibitors can have toxic effects at high concentrations. | 1. Determine the optimal concentration: Perform a dose-response experiment to identify the minimum effective concentration that produces the desired on-target phenotype without causing excessive cell death. 2. Run a cytotoxicity assay: Use an MTT or similar assay to determine the CC50 (concentration that causes 50% cytotoxicity) of NEO in your specific cell line. |
| Solvent toxicity: The solvent used to dissolve NEO (e.g., DMSO) can be toxic to cells at certain concentrations. | 1. Check solvent concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). 2. Include a solvent control: Always include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. | |
| Inconsistent or Unexpected Phenotype | Potential off-target effects: The observed phenotype may not be solely due to PIM1 inhibition. | 1. Use a positive control: Treat cells with a well-characterized PIM1 inhibitor (e.g., SGI-1776) to compare the resulting phenotype with that of NEO treatment. 2. Genetic validation: Use CRISPR-Cas9 or siRNA to knockdown PIM1 and observe if the cellular phenotype matches that of NEO treatment. 3. Pathway analysis: Employ techniques like RNA-seq or phospho-proteomics to identify any activated signaling pathways that are inconsistent with PIM1 inhibition. |
| Experimental variability: Inconsistent results can arise from issues with compound stability or pipetting accuracy. | 1. Prepare fresh solutions: Prepare fresh stock solutions of NEO and consider its stability at 37°C over the course of your experiment. 2. Calibrate pipettes: Use calibrated pipettes and proper techniques, especially for serial dilutions, to ensure accurate concentrations. |
Data Presentation
Table 1: Inhibitory Effects of this compound on Kinase Activity
| Kinase | IC50 (nM) |
| PIM1 | 86.34 ± 7.25 |
| ROCK2 | >10,000 |
This data demonstrates the selectivity of this compound for PIM1 over ROCK2.
Table 2: Effect of this compound on MDA-MB-231 Cell Viability
| Compound | Concentration (µM) | Inhibition Rate (%) |
| This compound | 0.5 | ~20 |
| 1 | ~45 | |
| 2 | ~60 | |
| SGI-1776 (PIM1 Inhibitor) | 0.5 | ~15 |
| 1 | ~35 | |
| 2 | ~55 |
This table summarizes the dose-dependent inhibitory effect of this compound on the proliferation of MDA-MB-231 cells.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of NEO. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the percentage of viability against the log of the NEO concentration to determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To assess the effect of this compound on the expression and phosphorylation of proteins in the PIM1/ROCK2/STAT3 pathway.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIM1, ROCK2, p-STAT3, and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for on-target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Neoprzewaquinone A
Welcome to the technical support center for Neoprzewaquinone A (NQA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the oral bioavailability of this promising diterpenoid quinone. Given its lipophilic nature and poor aqueous solubility, enhancing the systemic absorption of NQA is a critical step in its preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with this compound?
A1: The primary challenge for the oral delivery of this compound is its poor aqueous solubility. As a lipophilic compound, it is sparingly soluble in aqueous gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] This poor solubility can lead to a low dissolution rate, resulting in limited absorption and low, variable bioavailability.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of NQA. The most suitable approaches for lipophilic compounds like NQA include:
-
Solid Dispersions: This technique involves dispersing NQA in a hydrophilic polymer matrix at a solid state.[1][4] This can enhance the dissolution rate by presenting the drug in an amorphous form or as fine particles, increasing the surface area for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state of NQA in the formulation can bypass the dissolution step, leading to improved absorption.
-
Nanoparticle Formulations: Reducing the particle size of NQA to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation. Techniques such as high-pressure homogenization or anti-solvent precipitation can be used to prepare NQA nanoparticles.
Q3: How can I assess the potential for NQA to be a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose. By measuring the bidirectional transport of NQA across a Caco-2 cell monolayer (from the apical to the basolateral side and vice versa), you can calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests that NQA may be a substrate for efflux transporters like P-gp, which could be another factor limiting its oral absorption.
Q4: Are there any specific excipients that are recommended for NQA formulations?
A4: The choice of excipients is critical for the success of any formulation. For NQA, consider the following:
-
For Solid Dispersions: Water-soluble polymers such as polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used.
-
For SEDDS: A careful selection of oils (e.g., medium-chain triglycerides), surfactants with a high hydrophilic-lipophilic balance (HLB) value (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., Transcutol®, ethanol) is necessary to ensure spontaneous emulsification and good drug loading.
-
For Nanoparticles: Stabilizers such as phospholipids (B1166683) or block copolymers are often required to prevent particle aggregation.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Animal Studies
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor aqueous solubility and dissolution rate. | Reformulate NQA to enhance its solubility. | Develop a solid dispersion or a SEDDS formulation of NQA. Start with screening various polymers for solid dispersions or different oils and surfactants for SEDDS to find an optimal combination. |
| Precipitation of NQA in the gastrointestinal tract. | Conduct in vitro dissolution testing under biorelevant conditions. | Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess the dissolution and potential precipitation of your NQA formulation. Including a precipitation inhibitor in the formulation might be necessary. |
| First-pass metabolism. | Investigate the metabolic stability of NQA. | Perform in vitro metabolism studies using liver microsomes to determine the metabolic stability of NQA. If it undergoes extensive first-pass metabolism, strategies to bypass the liver (e.g., lymphatic transport via lipid-based formulations) could be explored. |
| P-glycoprotein (P-gp) mediated efflux. | Perform a Caco-2 permeability assay. | If the efflux ratio is high, consider co-administering NQA with a known P-gp inhibitor in your animal studies to confirm the involvement of P-gp in its poor bioavailability. |
Issue 2: Difficulty in Preparing a Stable Nanoparticle Formulation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Particle aggregation. | Optimize the stabilizer concentration. | Systematically vary the concentration of the stabilizer (e.g., poloxamer, lecithin) in your formulation to find the optimal level that provides sufficient steric or electrostatic stabilization. |
| Instability during storage. | Lyophilize the nanoparticle suspension. | Freeze-drying the nanoparticle formulation with a suitable cryoprotectant (e.g., trehalose, sucrose) can improve its long-term stability. |
| Low drug loading. | Screen different nanoparticle preparation methods. | Compare methods like nanoprecipitation, and high-pressure homogenization to identify the most efficient method for encapsulating NQA. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a 1:4 drug-to-polymer ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing of NQA Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Media: Perform the dissolution test sequentially in 500 mL of simulated gastric fluid (SGF, pH 1.2) for 2 hours, followed by 900 mL of simulated intestinal fluid (SIF, pH 6.8).
-
Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes in SGF and then in SIF).
-
Analysis: Analyze the concentration of NQA in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Comparison: Compare the dissolution profile of the formulated NQA to that of the unformulated drug.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (A to B): Add the NQA solution to the apical (A) side and fresh transport medium to the basolateral (B) side.
-
Transport Study (B to A): In a separate set of wells, add the NQA solution to the basolateral (B) side and fresh transport medium to the apical (A) side.
-
Incubation and Sampling: Incubate at 37°C and collect samples from the receiver compartment at specified time points.
-
Analysis: Quantify the concentration of NQA in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Quantitative Data Summary
Table 1: Hypothetical Comparison of Different NQA Formulations
| Formulation Type | Drug Loading (%) | Particle Size / Droplet Size | In Vitro Dissolution (at 2h in SIF) | Apparent Permeability (Papp A-B) (x 10⁻⁶ cm/s) |
| Unformulated NQA | - | > 10 µm | < 5% | 0.5 |
| Solid Dispersion (1:4 NQA:PVP K30) | 20% | N/A | 65% | 3.2 |
| SEDDS | 10% | 150 nm | > 90% | 5.8 |
| Nanoparticles | 25% | 200 nm | 80% | 4.5 |
Visualizations
References
- 1. Exploring the potential of solid dispersion for improving solubility, dissolution & bioavailability of herbal extracts, enriched fractions, and bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self Emulsifying Drug Delivery System (SEDDS) for Phytoconstituents: A Review | Bentham Science [eurekaselect.com]
- 3. Natural bioenhancer for improved bioavailability of lipophilic molecules - T3 [t3.technion.ac.il]
- 4. preprints.org [preprints.org]
Technical Support Center: Neoprzewaquinone A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Neoprzewaquinone A. Given the absence of a published total synthesis, the following information is based on established synthetic methodologies for related phenanthrenequinones and general principles of chemical process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The primary challenges in scaling up this compound production can be categorized into three main areas:
-
Synthesis of the Phenanthrenequinone (B147406) Core: The initial synthesis of the core structure often involves strong oxidizing agents and harsh reaction conditions. Managing the heat generated from the reaction (exothermicity), ensuring the safety of handling hazardous materials, and dealing with waste streams are significant hurdles at a larger scale.
-
Late-Stage Functionalization: The introduction of specific side chains onto the phenanthrenequinone core to yield this compound can be complex. Achieving desired regioselectivity, protecting and deprotecting functional groups, and ensuring high conversion rates become more challenging as the scale increases.
-
Purification: Achieving high purity of the final product is a major challenge. Traditional laboratory-scale purification methods like column chromatography are often not economically viable for large-scale production. Developing robust crystallization or alternative purification methods is crucial.
Q2: Are there any specific safety concerns to be aware of during the synthesis of the phenanthrenequinone core?
A2: Yes, the synthesis of the phenanthrenequinone core, typically through the oxidation of phenanthrene (B1679779), involves significant safety risks. The use of strong oxidizing agents like chromic acid in concentrated sulfuric acid is common.[1] These reagents are highly corrosive and toxic. The reaction is often highly exothermic, meaning it releases a significant amount of heat, which can lead to a runaway reaction if not properly controlled. Appropriate personal protective equipment (PPE), a well-ventilated fume hood or a controlled reactor system, and careful monitoring of the reaction temperature are essential.
Q3: What are the expected impacts on yield and purity when moving from lab scale to pilot scale?
A3: It is common to observe a decrease in overall yield and purity when scaling up a chemical synthesis from the lab to a pilot plant. This can be attributed to several factors, including less efficient mixing, challenges in heat transfer, and difficulties in replicating precise laboratory conditions on a larger scale. The table below provides a hypothetical comparison of key parameters at different scales.
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Production of this compound
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Potential Challenges in Scale-Up |
| Overall Yield | 15% | 8-10% | Lower yields due to less ideal mixing and heat transfer. |
| Purity (Final Product) | >98% (by HPLC) | 95-98% (by HPLC) | Increased impurity profile due to longer reaction times and less efficient purification. |
| Reaction Time (Oxidation) | 2-3 hours | 6-8 hours | Slower reagent addition rates required to control exotherm. |
| Purification Method | Flash Chromatography | Crystallization / Preparative HPLC | Chromatography is costly and time-consuming at scale; developing an effective crystallization process can be challenging. |
| Solvent Volume | ~1 L | ~100 L | Increased cost and environmental impact of solvent usage and disposal. |
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of Phenanthrene to Phenanthrenequinone
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting:
-
Verify the quality and stoichiometry of the oxidizing agent (e.g., chromic acid).
-
Ensure the reaction temperature is maintained within the optimal range. On a larger scale, this may require a reactor with efficient cooling.
-
Increase the reaction time, monitoring the progress by taking small samples for analysis (e.g., TLC or HPLC).
-
-
-
Possible Cause 2: Over-oxidation or Side Reactions.
-
Troubleshooting:
-
Carefully control the rate of addition of the oxidizing agent to prevent temperature spikes.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture and avoid localized "hot spots."
-
Consider using a milder or more selective oxidizing agent, although this may require significant process redevelopment.
-
-
Problem 2: Difficulty in Purifying the Final this compound Product
-
Possible Cause 1: Presence of Closely Related Impurities.
-
Troubleshooting:
-
Optimize the final reaction step to minimize the formation of byproducts.
-
Develop a multi-step purification protocol. This could involve an initial crystallization to remove the bulk of impurities, followed by a final polishing step using preparative HPLC if very high purity is required.
-
Experiment with different crystallization solvents and conditions (e.g., temperature, cooling rate) to improve the selectivity of the crystallization.
-
-
-
Possible Cause 2: Tarry or Oily Product Instead of a Crystalline Solid.
-
Troubleshooting:
-
Ensure all starting materials and solvents are of high purity and are free of water.
-
Attempt to precipitate the product from a solution by adding an anti-solvent.
-
If the product is indeed an oil, consider converting it to a crystalline derivative for purification, followed by regeneration of the final product.
-
-
Experimental Protocols
Note: The following is a hypothetical, representative protocol for the synthesis of the phenanthrenequinone core, a key intermediate for this compound. This should be adapted and optimized for the specific target molecule and scale of operation.
Synthesis of 9,10-Phenanthrenequinone (Lab Scale)
Materials:
-
Phenanthrene (10 g, 1 equivalent)
-
Chromic acid (CrO₃, 42 g, 7.5 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄, 45 mL)
-
Deionized Water
-
40% Sodium Bisulfite Solution
-
Saturated Sodium Carbonate Solution
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend phenanthrene (10 g) in 100 mL of water.
-
Add chromic acid (21 g) to the suspension.
-
Slowly add concentrated sulfuric acid (45 mL) from the dropping funnel. The addition rate should be controlled to maintain a gentle boiling of the reaction mixture.
-
After the addition of sulfuric acid is complete, add a solution of chromic acid (21 g) in 50 mL of water.
-
Heat the mixture to reflux for 20 minutes.
-
Cool the reaction mixture to room temperature and then pour it into an equal volume of cold water.
-
Collect the crude precipitate by vacuum filtration and wash thoroughly with cold water.
-
Triturate the crude product with hot 40% sodium bisulfite solution and filter to remove insoluble impurities.
-
Cool the filtrate in an ice bath to precipitate the bisulfite adduct.
-
Collect the precipitate and resuspend it in water. Add saturated sodium carbonate solution with stirring to liberate the phenanthrenequinone.
-
Collect the purified phenanthrenequinone by vacuum filtration, wash with cold water, and dry.[1]
Visualizations
Caption: Hypothetical workflow for this compound synthesis.
Caption: Troubleshooting low yield in the oxidation step.
References
Validation & Comparative
Validating the Anticancer Activity of Neoprzewaquinone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of Neoprzewaquinone A (NEO), a natural compound derived from Salvia miltiorrhiza, against other alternatives, supported by experimental data. The focus is on its efficacy in triple-negative breast cancer (TNBC) cell lines, a particularly aggressive form of breast cancer.
I. Comparative Efficacy: this compound vs. SGI-1776
This compound's anticancer effects have been evaluated in comparison to SGI-1776, a known selective inhibitor of PIM1 kinase. The data below summarizes their cytotoxic effects on various cancer cell lines, with a particular focus on the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound (NEO) and SGI-1776
| Cell Line | Cancer Type | NEO IC50 (µM) | SGI-1776 IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast | 4.69 ± 0.38 | 4.90 ± 0.21 |
| MCF-7 | Breast | > 20 | > 20 |
| H460 | Lung | 10.12 ± 0.65 | 12.34 ± 0.58 |
| A549 | Lung | 13.25 ± 0.72 | 15.41 ± 0.83 |
| AGS | Gastric | 15.78 ± 1.12 | 18.23 ± 1.34 |
| HEPG-2 | Liver | 11.43 ± 0.98 | 14.56 ± 1.05 |
| ES-2 | Ovarian | 9.87 ± 0.55 | 11.98 ± 0.76 |
| NCI-H929 | Myeloma | 8.91 ± 0.43 | 10.21 ± 0.67 |
| SH-SY5Y | Neuroma | 16.34 ± 1.21 | 19.87 ± 1.54 |
| MCF-10A | Normal Breast Epithelial | > 20 | > 20 |
| Data sourced from studies on various cancer cell lines, with SGI-1776 used as a positive control.[1] |
Table 2: Effects of NEO and SGI-1776 on MDA-MB-231 Cell Cycle and Apoptosis [1]
| Treatment | Concentration | % Cells in G0/G1 Phase | % Apoptotic Cells |
| Control | - | 37.35 ± 4.74 | 5.18 ± 1.64 |
| NEO | 20 µM | 59.00 ± 5.23 | 19.62 ± 1.78 |
| SGI-1776 | 5 µM | Not specified | 25.88 ± 0.67 |
II. Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Pathway
This compound exerts its anticancer effects by selectively targeting and inhibiting PIM1 kinase.[1][2] This inhibition disrupts the downstream ROCK2/STAT3 signaling pathway, which is crucial for cell proliferation, migration, and epithelial-mesenchymal transition (EMT) in cancer cells.[1] The inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis.
III. Experimental Protocols
The following are summaries of key experimental protocols used to validate the anticancer activity of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of NEO on cancer cells.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates.
-
After cell attachment, they are treated with varying concentrations of NEO or SGI-1776 for 24, 48, and 72 hours.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability. The IC50 value is then calculated.
-
2. Cell Migration and Invasion Assays
-
Objective: To assess the effect of NEO on the migratory and invasive capabilities of cancer cells.
-
Methodology (Wound Healing Assay):
-
Cells are grown to confluence in a culture plate.
-
A scratch is made through the cell monolayer.
-
The cells are then treated with sub-cytotoxic concentrations of NEO.
-
The closure of the scratch is monitored and photographed at different time points to assess cell migration.
-
-
Methodology (Transwell Assay):
-
Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are used.
-
Cancer cells treated with NEO are seeded in the upper chamber.
-
The lower chamber contains a chemoattractant.
-
After incubation, non-migrated/invaded cells are removed from the upper surface of the membrane.
-
The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.
-
3. Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Objective: To determine the effect of NEO on cell cycle progression and apoptosis induction.
-
Methodology:
-
MDA-MB-231 cells are treated with NEO or SGI-1776 for 24 hours.
-
For cell cycle analysis, cells are harvested, fixed, and stained with propidium (B1200493) iodide (PI).
-
For apoptosis analysis, cells are stained with Annexin V-FITC and PI.
-
The stained cells are then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.
-
4. Western Blot Analysis
-
Objective: To investigate the effect of NEO on the expression of proteins in the PIM1/ROCK2/STAT3 signaling pathway.
-
Methodology:
-
MDA-MB-231 cells are treated with NEO for a specified time.
-
Total protein is extracted from the cells.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., PIM1, ROCK2, p-STAT3) and then with secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
-
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Neoprzewaquinone A vs. SGI-1776
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Neoprzewaquinone A and the known PIM1 inhibitor, SGI-1776.
This guide provides an objective comparison of this compound (NEO), a natural compound derived from Salvia miltiorrhiza, and SGI-1776, a well-characterized synthetic PIM1 kinase inhibitor. The comparison focuses on their efficacy in inhibiting cancer cell proliferation, migration, and their impact on the PIM1/ROCK2/STAT3 signaling pathway. While both compounds demonstrate potent inhibition of PIM1 kinase, this guide will delve into the available experimental data to highlight their similarities and differences.
Data Presentation
Table 1: Comparative Cytotoxicity in MDA-MB-231 Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and SGI-1776 in the triple-negative breast cancer cell line, MDA-MB-231, at different time points. The data indicates that both compounds exhibit comparable potency in inhibiting cell proliferation over time[1][2].
| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | 11.14 ± 0.36 | 7.11 ± 1.21 | 4.69 ± 0.38 |
| SGI-1776 | 11.74 ± 0.45 | 8.03 ± 0.41 | 4.90 ± 0.21 |
Table 2: Overview of Kinase Inhibition Profile
This table provides a summary of the known kinase inhibitory activities of this compound and SGI-1776. Both compounds are potent inhibitors of PIM1 kinase.
| Compound | Primary Target | Other Known Targets | Reference |
| This compound | PIM1 | - | [3][4] |
| SGI-1776 | PIM1 | PIM2, PIM3, FLT3, haspin | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a series of concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, 10 µM) or SGI-1776 for 24, 48, and 72 hours.
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined by non-linear regression analysis.
-
Wound Healing Assay for Cell Migration
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Cells are grown to confluence in 6-well plates.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed with PBS to remove detached cells and then treated with sub-cytotoxic concentrations of this compound or SGI-1776.
-
Images of the wound are captured at 0 and 24 hours.
-
The wound closure area is measured and quantified to assess cell migration.
-
Transwell Invasion Assay
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cells, pre-treated with this compound or SGI-1776 in serum-free media, are seeded into the upper chamber of the Transwell insert.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After a 24-hour incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Cells are treated with this compound or SGI-1776 for a specified time (e.g., 20 hours).
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PIM1, ROCK2, p-STAT3, STAT3, and loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Caption: PIM1 Signaling Pathway Inhibition by NEO and SGI-1776.
Caption: Workflow for in vitro comparative efficacy studies.
Concluding Remarks
This compound demonstrates comparable in vitro efficacy to the well-established PIM1 inhibitor, SGI-1776, in the context of triple-negative breast cancer cells. Both compounds effectively inhibit cell proliferation, migration, and invasion through the suppression of the PIM1/ROCK2/STAT3 signaling pathway. A significant consideration for drug development professionals is the clinical history of SGI-1776, which was discontinued (B1498344) due to cardiac toxicity. This highlights the potential advantage of this compound as a natural product-derived inhibitor, although further comprehensive preclinical safety and toxicity studies are warranted to fully assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Neoprzewaquinone A and its Synthetic Analogs: A Comparative Analysis of PIM1 Kinase Inhibition and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Neoprzewaquinone A (NEO), a naturally occurring PIM1 kinase inhibitor, and its synthetic analogs. The focus is on their efficacy in inhibiting cancer cell proliferation, with supporting data from key experimental assays. This objective analysis aims to inform further research and drug development efforts in the field of oncology.
Introduction
This compound, a natural product isolated from Salvia miltiorrhiza, has emerged as a potent and selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1.[1] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis, making them attractive targets for cancer therapy.[2][3] The overexpression of PIM1 is implicated in various malignancies, including triple-negative breast cancer (TNBC).[4] This guide compares the anti-cancer activity of NEO with a well-characterized synthetic PIM1 inhibitor, SGI-1776, a newly identified natural analog, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, and a class of structurally related synthetic compounds, the anthraquinones.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for NEO and its comparators against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Citation(s) |
| This compound (NEO) | MDA-MB-231 | 4.69 ± 0.38 (72h) | [4] |
| SGI-1776 (Synthetic PIM1 Inhibitor) | MDA-MB-231 | 4.90 ± 0.21 (72h) | |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound (NEO Analog) | MV-4-11 | 2.21 | |
| TMD-8 | 2.48 | ||
| MOLM-13 | 3.39 | ||
| H460 | 2.02 | ||
| Emodin (Anthraquinone) | DU-145 | 2.02 | |
| Anthraquinone Analog 1 | DU-145 | 8.21 | |
| Anthraquinone Analog 4 | DU-145 | 4.06 | |
| Anthraquinone Analog 7 | DU-145 | 3.21 |
Mechanism of Action: The PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting PIM1 kinase. This inhibition disrupts the downstream PIM1/ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration and survival. PIM1 is known to be upstream of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and its inhibition leads to a downstream reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This signaling cascade is a key regulator of cellular processes that are often dysregulated in cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, SGI-1776, or other analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: MDA-MB-231 cells are treated with the test compounds for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for PIM1, ROCK2, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Structural Comparison and Rationale for Analog Inclusion
This compound is a phenanthrenequinone. The synthetic analogs included in this comparison, the anthraquinones, share a core quinone structure, which is a common pharmacophore in many anti-cancer agents. Although not direct synthetic derivatives of NEO, their similar quinone framework and demonstrated PIM1 inhibitory activity make them relevant comparators for understanding the structure-activity relationship of this class of compounds.
Conclusion
This compound demonstrates potent anti-proliferative activity against triple-negative breast cancer cells, comparable to the synthetic PIM1 inhibitor SGI-1776. Its mechanism of action through the inhibition of the PIM1/ROCK2/STAT3 signaling pathway highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The comparative data on its natural and synthetic analogs provide valuable insights into the structure-activity relationships of quinone-based PIM1 inhibitors. Further investigation into the efficacy of these compounds in a broader range of cancer cell lines and in vivo models is warranted to fully elucidate their therapeutic potential.
References
- 1. Protein Signatures in Human MDA-MB-231 Breast Cancer Cells Indicating a More Invasive Phenotype Following Knockdown of Human Endometase/Matrilysin-2 by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoprzewaquinone A and Other Natural Products in Cancer and Smooth Muscle Regulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Neoprzewaquinone A (NEO), a natural product isolated from Salvia miltiorrhiza, with other relevant compounds. This analysis is supported by experimental data on its anticancer properties and its effects on smooth muscle relaxation.
This compound has emerged as a potent inhibitor of PIM1 kinase, a key regulator of cell proliferation and survival.[1][2] Its mechanism of action involves the subsequent blockade of the ROCK2/STAT3 signaling pathway, leading to significant anti-cancer effects, particularly in triple-negative breast cancer (TNBC), and the promotion of smooth muscle relaxation.[1][2][3] This dual activity makes NEO a compelling candidate for further investigation in both oncology and cardiovascular or ocular disease.
Comparative Efficacy in Cancer Cell Viability
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, with a pronounced inhibitory effect on the MDA-MB-231 triple-negative breast cancer cell line. For a comprehensive comparison, this guide includes data on other natural products known to inhibit PIM1 kinase, alongside the synthetic PIM1 inhibitor SGI-1776.
| Compound | Target(s) | Cell Line | IC50 (µM) | Citation(s) |
| This compound | PIM1 | MDA-MB-231 | 4.69 ± 0.38 (72h) | |
| SGI-1776 | PIM1, Flt3, haspin | MDA-MB-231 | 4.90 ± 0.21 (72h) | |
| Quercetagetin | PIM1 | MDA-MB-231 | 188 (dose-dependent) | |
| Sophoridine | PIM1 | MDA-MB-231 | 81.07 (48h) | |
| Hispidulin | PIM1 | (Not specified for MDA-MB-231) | 2.71 | |
| 2'-Hydroxycinnamaldehyde | PIM1, Wnt/β-catenin, STAT3 | (Not specified for MDA-MB-231) | N/A |
Mechanism of Action: The PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its biological effects by targeting PIM1 kinase. Inhibition of PIM1 by NEO leads to the downstream suppression of the ROCK2/STAT3 signaling cascade. This pathway is crucial for cell migration, proliferation, and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The inhibition of this pathway by NEO has been demonstrated through western blot analysis, showing decreased phosphorylation of key downstream proteins.
Effects on Smooth Muscle Relaxation and Intraocular Pressure
A notable characteristic of this compound is its ability to induce smooth muscle relaxation, a discovery stemming from the role of the downstream target ROCK2 in muscle contraction. This has been experimentally verified through the relaxation of pre-contracted rat thoracic aortic rings and a significant reduction in intraocular pressure (IOP) in rabbits. These findings suggest a potential therapeutic application for NEO in conditions such as glaucoma and other circulatory diseases. The effects of NEO were comparable to the PIM1 inhibitor SGI-1776 and the ROCK2 inhibitor Netarsudil.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the biological activities of this compound and its comparators.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated until a monolayer is formed.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, SGI-1776) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 10 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µl of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570-590 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Cell Migration (Wound Healing Assay)
This assay is used to study directional cell migration in vitro.
-
Cell Seeding: Cells are grown to form a confluent monolayer in a culture plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with the test compound in a fresh medium.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 24 hours) to monitor the migration of cells into the scratch.
-
Analysis: The rate of wound closure is quantified to determine the effect of the compound on cell migration.
Cell Invasion (Transwell Assay)
This assay assesses the invasive potential of cancer cells through an extracellular matrix.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium, while the lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Compound Treatment: The test compound is added to the upper chamber with the cells.
-
Incubation: The plate is incubated to allow the cells to invade through the matrix and migrate to the lower surface of the insert.
-
Staining and Quantification: Non-invading cells on the upper surface are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation status.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, p-STAT3), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Thoracic Aortic Ring Relaxation Assay
This ex vivo method assesses the effect of compounds on smooth muscle contraction and relaxation.
-
Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture.
-
Pre-contraction: The rings are pre-contracted with a contracting agent (e.g., potassium chloride or phenylephrine).
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
Measurement: The changes in tension are recorded to determine the relaxant effect of the compound.
Intraocular Pressure (IOP) Measurement
This in vivo experiment evaluates the effect of compounds on the pressure inside the eye.
-
Animal Model: Rabbits are commonly used for this assay.
-
Compound Administration: The test compound is administered topically to the eye.
-
IOP Measurement: IOP is measured at various time points after administration using a tonometer.
-
Analysis: The change in IOP from baseline is calculated to determine the compound's effect.
Conclusion
This compound demonstrates significant potential as a dual-action therapeutic agent. Its ability to inhibit the PIM1/ROCK2/STAT3 pathway provides a strong rationale for its development as an anticancer agent, particularly for triple-negative breast cancer. Furthermore, its pronounced effects on smooth muscle relaxation and reduction of intraocular pressure open avenues for its investigation in cardiovascular and ophthalmic diseases. The comparative data presented in this guide highlight its efficacy relative to other natural and synthetic compounds, underscoring the need for further preclinical and clinical evaluation of this promising natural product.
References
Head-to-Head Comparison: Neoprzewaquinone A vs. SGI-1776 in Oncology and Beyond
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of kinase inhibitor development, Neoprzewaquinone A (NEO), a natural compound derived from Salvia miltiorrhiza, has emerged as a promising therapeutic agent. This guide provides a comprehensive head-to-head comparison of this compound and SGI-1776, a well-characterized synthetic PIM1 kinase inhibitor. The following sections present a detailed examination of their comparative efficacy in oncology, particularly in triple-negative breast cancer (TNBC), and their potential applications in other therapeutic areas, supported by experimental data and detailed methodologies.
Data Summary
The following tables summarize the key quantitative data from comparative studies between this compound and SGI-1776.
Table 1: In Vitro Efficacy in MDA-MB-231 Human Breast Cancer Cells
| Parameter | This compound | SGI-1776 |
| IC50 (24h) | 11.14 ± 0.36 µM | 11.74 ± 0.45 µM |
| IC50 (48h) | 7.11 ± 1.21 µM | 8.03 ± 0.41 µM |
| IC50 (72h) | 4.69 ± 0.38 µM | 4.90 ± 0.21 µM |
IC50 values represent the concentration required to inhibit 50% of cell growth.[1]
Table 2: Effects on Cell Migration and Invasion in MDA-MB-231 Cells
| Assay | Treatment | Result |
| Wound Healing | This compound (1, 2, 3 µM) | Significant suppression of cell migration at 24h |
| SGI-1776 | Significant suppression of cell migration at 24h | |
| Transwell Invasion | This compound | Significant suppression of cell invasion at 24h |
| SGI-1776 | Significant suppression of cell invasion at 24h |
Qualitative results are based on significant differences observed compared to control groups.[1]
Table 3: In Vivo Efficacy in a Rabbit Model of Intraocular Pressure (IOP)
| Treatment Group (Topical Application) | Maximum ΔIOP (mmHg) | Time to Maximum Effect |
| This compound (0.3%) | 2.67 ± 0.58 | 60 min |
| This compound (1.0%) | 4.33 ± 0.58 | 240 min |
| SGI-1776 (1.0%) | 4.33 ± 0.58 | Not specified |
| Netarsudil (0.3%) (ROCK inhibitor) | 5.67 ± 0.58 | Not specified |
ΔIOP represents the maximum reduction in intraocular pressure from baseline.[1]
Mechanism of Action: Inhibition of the PIM1/ROCK2/STAT3 Signaling Pathway
Both this compound and SGI-1776 exert their primary effects through the inhibition of PIM1 kinase.[2][3] PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and migration. Its overexpression is implicated in various cancers, including triple-negative breast cancer.
The downstream signaling cascade affected by PIM1 inhibition involves ROCK2 and STAT3. ROCK2 is a key regulator of the actin cytoskeleton and is involved in cell motility and smooth muscle contraction. STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival.
By inhibiting PIM1, both this compound and SGI-1776 lead to the downregulation of ROCK2 and phosphorylated STAT3 (p-STAT3), ultimately suppressing cancer cell migration and promoting apoptosis.
Caption: Signaling pathway of this compound and SGI-1776.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments cited in this guide.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the wound healing (migration) assay.
Experimental Protocols
The following are detailed methodologies for the key experiments comparing this compound and SGI-1776.
Cell Culture and Viability Assay
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay Protocol:
-
MDA-MB-231 cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or SGI-1776 (ranging from 0.3 to 10 µM) for 24, 48, and 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Wound Healing (Migration) Assay
-
MDA-MB-231 cells were seeded in 6-well plates and grown to confluence.
-
A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
The detached cells were washed away with phosphate-buffered saline (PBS).
-
The cells were then treated with this compound (1, 2, and 3 µM) or SGI-1776 in a medium with reduced serum.
-
Images of the scratch were captured at 0 and 24 hours using a microscope.
-
The wound closure area was quantified using image analysis software.
Transwell Invasion Assay
-
Transwell inserts with an 8 µm pore size Matrigel-coated membrane were used.
-
MDA-MB-231 cells, pre-treated with this compound or SGI-1776, were seeded in the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
The invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
-
MDA-MB-231 cells were treated with this compound or SGI-1776 for the indicated times.
-
Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membranes were then incubated with primary antibodies against PIM1, ROCK1, ROCK2, p-STAT3, and other proteins of interest overnight at 4°C.
-
After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Intraocular Pressure (IOP) Measurement
-
Animal Model: Normal New Zealand white rabbits were used for this study.
-
Treatment Groups: Animals were randomly assigned to receive topical eye drops of a vehicle control, this compound (0.1%, 0.3%, or 1.0%), SGI-1776 (1.0%), or Netarsudil (0.3%).
-
IOP Measurement: IOP was measured using a tonometer at baseline and at various time points after instillation of the eye drops.
-
Data Analysis: The change in IOP from baseline (ΔIOP) was calculated for each treatment group.
Conclusion
This compound demonstrates comparable, and in some instances, more potent, in vitro and in vivo activity to the well-established PIM1 inhibitor, SGI-1776. Both compounds effectively inhibit the PIM1/ROCK2/STAT3 signaling pathway, leading to reduced cancer cell proliferation, migration, and invasion. The promising activity of this compound in reducing intraocular pressure suggests its potential for broader therapeutic applications beyond oncology. Further investigation into the pharmacokinetic and safety profiles of this compound is warranted to fully elucidate its clinical potential.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Neoprzewaquinone A's Binding Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to independently verify the binding target of Neoprzewaquinone A (NEO), a natural product with therapeutic potential. We will compare NEO with other known inhibitors of its identified target, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
Quantitative Comparison of PIM1 Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other known PIM1 inhibitors. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | IC50 (PIM1) | Ki (PIM1) | Binding Affinity (Kd) | Other Notable IC50/Ki Values |
| This compound | PIM1 | 0.56 µM | - | 0.6203 ± 0.2 µmol/L | Almost no inhibition of ROCK2[2] |
| SGI-1776 | pan-PIM, Flt3 | 7 nM | - | - | PIM2: 363 nM, PIM3: 69 nM, Flt3: 44 nM[3] |
| AZD1208 | pan-PIM | 0.4 nM | 0.1 nM | - | PIM2: 5.0 nM, PIM3: 1.9 nM[4] |
| TP-3654 | pan-PIM | - | 5 nM | - | PIM2: 239 nM, PIM3: 42 nM |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Experimental Protocols for Target Verification
Independent verification of a small molecule's binding target is crucial for drug development. Below are detailed protocols for two key methods used to validate the interaction between this compound and PIM1 kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the samples to equal protein concentrations.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PIM1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for PIM1 at each temperature.
-
Plot the percentage of soluble PIM1 as a function of temperature for both the NEO-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the NEO-treated sample indicates target engagement.
-
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target.
Protocol:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D crystal structure of PIM1 kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Generate the 3D structure of this compound and optimize its geometry using a suitable chemistry software (e.g., ChemDraw, Avogadro).
-
-
Grid Generation:
-
Define the binding site on the PIM1 protein. This is typically the ATP-binding pocket.
-
Generate a grid box that encompasses the defined binding site using software like AutoGrid.
-
-
Docking Simulation:
-
Perform the docking of the NEO ligand into the prepared PIM1 receptor using a docking program such as AutoDock Vina or GOLD.
-
The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses of NEO within the PIM1 active site.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between NEO and the amino acid residues of PIM1.
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualizing Workflows and Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams were generated using Graphviz.
Conclusion
The presented data from Cellular Thermal Shift Assays and molecular docking studies provide strong independent verification for PIM1 kinase as the direct binding target of this compound. The compound demonstrates potent and selective inhibition of PIM1, leading to the downstream modulation of the ROCK2/STAT3 signaling pathway. This guide offers a comprehensive resource for researchers, providing not only a comparative analysis of NEO with other PIM1 inhibitors but also detailed experimental protocols to facilitate further investigation into its therapeutic potential.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Unraveling the Anticancer Potential of Neoprzewaquinone A and its Analogs: A Comparative Guide
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) isolated from Salvia miltiorrhiza, has emerged as a promising lead compound. Extensive research has demonstrated its potent cytotoxic effects against a variety of cancer cell lines, primarily through the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway. This guide provides a comprehensive comparison of this compound and structurally related derivatives, offering insights into their structure-activity relationships (SAR) and outlining the experimental basis for these findings. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound: A Potent Inhibitor of Cancer Cell Proliferation and Migration
This compound has been shown to dose-dependently inhibit the survival and proliferation of numerous cancer cell lines. Its cytotoxic activity is particularly pronounced against triple-negative breast cancer (TNBC) cells.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | [1] |
| MCF-7 | Breast Cancer | >10 | [1] |
| H460 | Lung Cancer | >10 | [1] |
| A549 | Lung Cancer | >10 | [1] |
| AGS | Gastric Cancer | >10 | [1] |
| HEPG-2 | Liver Cancer | >10 | |
| ES-2 | Ovarian Cancer | >10 | |
| NCI-H929 | Myeloma | >10 | |
| SH-SY5Y | Neuroblastoma | >10 | |
| MCF-10A | Normal Breast Epithelial | >10 |
Structure-Activity Relationship Insights from Related Compounds
While comprehensive SAR studies on a wide range of this compound derivatives are not yet publicly available, analysis of structurally similar phenanthrenequinones and tanshinones provides valuable insights into the key structural features influencing anticancer activity.
Insights from Phenanthrenequinone Derivatives
Studies on various synthetic phenanthrenequinone derivatives reveal that the nature and position of substituents on the phenanthrene (B1679779) skeleton significantly contribute to their cytotoxic effects. For instance, the introduction of specific functional groups can enhance potency against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epithelial) | 2.81 | |
| Caco-2 (Colon) | 0.97 |
Insights from Tanshinone Analogs
Tanshinones, which share a core structure with this compound, offer further clues for SAR. Modifications to the A-ring and the furan (B31954) ring of the tanshinone scaffold have been shown to modulate cytotoxic activity. For example, studies on tanshinone I analogs suggest that modifications at the C-17 position can significantly improve anticancer efficacy. It has also been observed that the chemical structure of the aromatic A-ring in tanshinones can enhance their cytotoxicity, while the structure of the furan C-ring may also influence this activity.
| Tanshinone Derivative | Cancer Cell Line | IC50 (µg/mL) - 48h | Reference |
| Dihydrotanshinone I | K562 (Leukemia) | 0.37 | |
| Tanshinone I | K562 (Leukemia) | 1.35 | |
| Tanshinone IIA | K562 (Leukemia) | 1.71 | |
| Cryptotanshinone | K562 (Leukemia) | 6.71 |
Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its anticancer effects through the specific inhibition of PIM1 kinase, a key regulator of cell proliferation, survival, and migration. This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, leading to reduced cancer cell migration and invasion.
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 3 × 10³ cells per well in 100 μL of medium and cultured until adherence.
-
Compound Treatment: Cells were treated with various concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 μM) for 24, 48, and 72 hours. A control group received the vehicle.
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well according to the manufacturer's instructions and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
PIM1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup: The kinase reaction was initiated by mixing PIM1 kinase with its substrate and ATP in a reaction buffer.
-
Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.
-
Incubation: The mixture was incubated to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: The luminescence was measured using a plate-reading luminometer. The amount of luminescence is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay to measure PIM1 activity.
Future Directions
The potent and selective activity of this compound against cancer cells, particularly through the inhibition of the PIM1 kinase, highlights its potential as a scaffold for the development of novel anticancer drugs. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. A systematic SAR study will be crucial to identify analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation cancer therapeutics.
References
A Meta-Analysis of Neoprzewaquinone A: A Comparative Guide for Researchers
An objective analysis of Neoprzewaquinone A (NEO), a natural phenanthrenequinone (B147406) derivative, reveals its potential as a multi-faceted therapeutic agent, particularly in oncology. This guide synthesizes available data on its efficacy, mechanism of action, and compares its performance against a known alternative, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
This compound, an active component isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has demonstrated significant biological activity. Recent studies have highlighted its role in inhibiting cancer cell proliferation and migration by selectively targeting PIM1 kinase. This action initiates a signaling cascade that blocks the ROCK2/STAT3 pathway, a critical route for cell motility and survival.[1][2][3] This guide provides a comparative meta-analysis of NEO, focusing on its effects on cancer cells and comparing it with SGI-1776, a specific PIM1 inhibitor.
Performance Comparison: this compound vs. SGI-1776
The primary mechanism of action for both this compound and the comparative compound SGI-1776 is the inhibition of PIM1 kinase.[1][2] This shared target allows for a direct comparison of their effects on downstream cellular processes. Experimental data from studies on the triple-negative breast cancer (TNBC) cell line MDA-MB-231 provide a quantitative basis for this comparison.
Table 1: In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various cancer cell lines, with a direct comparison to SGI-1776 in the MDA-MB-231 cell line. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound (NEO) IC50 (µM) | SGI-1776 IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | > 20 |
| MCF-7 | Breast Cancer | 10.13 ± 1.12 | Not Reported |
| H460 | Lung Cancer | 6.81 ± 0.55 | Not Reported |
| A549 | Lung Cancer | 11.24 ± 0.98 | Not Reported |
| AGS | Gastric Cancer | 10.29 ± 1.03 | Not Reported |
| HEPG-2 | Liver Cancer | 13.56 ± 1.21 | Not Reported |
| ES-2 | Ovarian Cancer | 12.01 ± 1.15 | Not Reported |
| NCI-H929 | Myeloma | 11.37 ± 1.09 | Not Reported |
| SH-SY5Y | Neuroblastoma | 14.12 ± 1.33 | Not Reported |
| MCF-10A | Normal Breast Epithelial | > 20 | Not Reported |
| Data sourced from Zhao et al., 2023. |
Table 2: Apoptosis Induction in MDA-MB-231 Cells
Apoptosis, or programmed cell death, is a key outcome for many anticancer agents. The following data compares the ability of this compound and SGI-1776 to induce apoptosis in MDA-MB-231 cells after a 24-hour treatment period.
| Treatment | Concentration (µM) | Apoptotic Cell Percentage (%) |
| Control | 0 | 5.18 ± 1.64 |
| This compound | 20 | 19.62 ± 1.78 |
| SGI-1776 | 5 | 25.88 ± 0.67 |
| Data represents the mean ± standard deviation from three independent experiments. Sourced from Zhao et al., 2023. |
Mechanism of Action: The PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its anticancer effects by targeting PIM1 kinase. PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation. By inhibiting PIM1, NEO triggers a downstream cascade that affects several key cellular processes, primarily through the inhibition of the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). This ultimately leads to reduced cell migration, cell cycle arrest, and apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of this compound. These protocols are based on standard laboratory procedures.
Cell Viability (MTT) Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation in viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).
Protocol:
-
Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the expression levels of proteins within a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, p-STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Neoprzewaquinone A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Neoprzewaquinone A, a bioactive compound isolated from the roots of Salvia miltiorrhiza. Adherence to these procedures is crucial to mitigate risks associated with its handling and disposal.
I. Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure and prevent accidental contamination.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves.
-
Wear safety glasses or goggles.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Prevent the formation of dust and aerosols during handling.
II. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₃₆H₂₈O₆ | [1][2][3] |
| Molecular Weight | 556.6 g/mol | [1][2] |
| CAS Number | 630057-39-5 | |
| Appearance | Yellow Powder Solid | |
| Solubility | No data available |
III. Hazard Identification and Disposal Considerations
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Due to its high aquatic toxicity, it is imperative that this compound and its containers are not disposed of in the regular trash or down the drain. All waste containing this compound must be treated as hazardous chemical waste.
IV. Step-by-Step Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound and contaminated materials.
1. Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (gloves, lab coats), must be segregated from non-hazardous waste.
2. Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemicals being discarded.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationships between hazards and required disposal actions.
References
Safeguarding Your Research: A Guide to Handling Neoprzewaquinone A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Neoprzewaquinone A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous profiles of structurally similar quinone compounds. Quinones are recognized for their potential to cause irritation to the skin, eyes, and respiratory system. Therefore, it is imperative to handle this compound with a high degree of caution and to adhere to the strict safety protocols outlined below to ensure personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related quinone compounds, this compound should be treated as a hazardous substance. A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection for the entire face from splashes.[1] |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls | A fully buttoned, flame-resistant lab coat made of non-porous material should be worn to protect against splashes.[1] Ensure full skin coverage. |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile inner glove and a more robust outer glove like butyl rubber or Viton) | Double-gloving is recommended. For halogenated organic compounds, which share some properties with quinones, materials such as Viton or butyl rubber are often advised. Nitrile gloves provide splash protection but should be changed immediately upon contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is necessary if dust may be generated or if working outside a fume hood. | The type of respirator will depend on the specific procedure and potential for aerosol or dust generation. For solids that may generate dust, a respirator is crucial.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes or boots | Ensure complete foot protection within the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
1. Pre-Experiment Preparation:
-
Thoroughly review this safety guide and any available information on related compounds.
-
Conduct a comprehensive risk assessment for the planned experiment.
-
Ensure a properly functioning chemical fume hood is available and has been recently certified.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are operational.
-
Assemble a chemical spill kit appropriate for hazardous organic compounds.
2. Personal Protective Equipment (PPE) and Engineering Controls:
-
Don all required PPE as outlined in the table above before entering the laboratory.
-
Inspect gloves for any signs of degradation or punctures before and during use.
-
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
3. Handling and Storage:
-
When handling the solid compound, use caution to avoid generating dust.
-
Use a spatula or other appropriate tools for transfers. For solutions, use a calibrated pipette or syringe.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Disposal Plan
All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
Spill Response:
-
Assess the Spill: For a small, manageable spill, and if you are trained and equipped, proceed with cleanup. For large or unknown spills, evacuate the area and contact your institution's emergency response team immediately.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: Use absorbent pads or other appropriate materials from your spill kit to contain the spill and prevent it from spreading.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disclaimer: The information provided in this document is based on the safety profiles of structurally similar compounds due to the lack of a specific Safety Data Sheet for this compound. It is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures. All laboratory personnel must conduct their own risk assessment before handling this compound.
Below are diagrams illustrating the recommended personal protective equipment and the procedural workflow for handling this compound.
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
